molecular formula C10H12INO B8170488 N-[(3-iodophenyl)methyl]oxetan-3-amine

N-[(3-iodophenyl)methyl]oxetan-3-amine

Cat. No.: B8170488
M. Wt: 289.11 g/mol
InChI Key: AEBFJBKLJDEZLT-UHFFFAOYSA-N
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Description

N-[(3-iodophenyl)methyl]oxetan-3-amine is a useful research compound. Its molecular formula is C10H12INO and its molecular weight is 289.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[(3-iodophenyl)methyl]oxetan-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(3-iodophenyl)methyl]oxetan-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[(3-iodophenyl)methyl]oxetan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO/c11-9-3-1-2-8(4-9)5-12-10-6-13-7-10/h1-4,10,12H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEBFJBKLJDEZLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)NCC2=CC(=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-[(3-iodophenyl)methyl]oxetan-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry, the careful characterization of a compound's physicochemical properties is a cornerstone of successful drug development. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME), ultimately dictating its bioavailability, efficacy, and safety profile. This guide provides a comprehensive technical overview of the predicted physicochemical properties of N-[(3-iodophenyl)methyl]oxetan-3-amine , a novel small molecule featuring a unique combination of a bulky, lipophilic iodophenyl group, a basic secondary amine, and a polar, strained oxetane ring.

While specific experimental data for this compound is not yet available in public databases, this document, grounded in established analytical principles and data from analogous structures, serves as a predictive framework and a practical guide for its empirical evaluation. As Senior Application Scientists, we recognize that understanding the why behind experimental choices is as critical as the protocol itself. Therefore, each section not only presents the predicted property but also details the rationale and provides robust, self-validating experimental protocols for its determination.

Molecular and Structural Properties

The foundational step in characterizing any new chemical entity is to define its precise molecular and structural identity. These core attributes are the basis from which all other physicochemical predictions and analyses are derived.

Molecular Formula: C₁₀H₁₂INO

Molecular Weight: 305.11 g/mol

Monoisotopic Mass: 304.99605 Da

IUPAC Name: N-[(3-iodophenyl)methyl]oxetan-3-amine

The structure combines three key pharmacophoric elements:

  • A 3-iodophenyl ring: This group significantly increases lipophilicity and molecular weight. The iodine atom can also serve as a handle for radio-labeling studies or engage in halogen bonding.

  • A secondary aliphatic amine: This group is the primary basic center of the molecule, capable of protonation at physiological pH. Its ionization state is critical for solubility and target interaction.

  • An oxetane ring: This strained, four-membered ether is a modern tool in medicinal chemistry. It acts as a polar hydrogen bond acceptor, often used to improve aqueous solubility and metabolic stability while serving as a rigid, three-dimensional scaffold.

structure cluster_phenyl cluster_linker cluster_oxetane p1 C p2 C p1->p2 p3 C p2->p3 p4 C p3->p4 iodine I p3->iodine p5 C p4->p5 p6 C p5->p6 p6->p1 ch2 CH₂ p6->ch2 nh NH ch2->nh ox_ch CH nh->ox_ch ox_ch2_a CH₂ ox_ch->ox_ch2_a ox_o O ox_ch2_a->ox_o ox_ch2_b CH₂ ox_o->ox_ch2_b ox_ch2_b->ox_ch

Figure 1: 2D Structure of N-[(3-iodophenyl)methyl]oxetan-3-amine

Lipophilicity (LogP / LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of membrane permeability, plasma protein binding, and metabolic clearance. It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH.

Predicted Lipophilicity

A precise experimental value for N-[(3-iodophenyl)methyl]oxetan-3-amine is unavailable. However, by analyzing analogous structures, we can establish a strong prediction. For example, the closely related compound N-[(4-bromo-3-fluorophenyl)methyl]oxetan-3-amine has a calculated XLogP3 of 1.8. Given the similar contributions to lipophilicity of iodine and bromine, we predict the LogP for the title compound will be in a similar range.

PropertyPredicted ValueRationale / Comparison
LogP ~2.0 ± 0.5Based on the calculated XLogP3 of 1.8 for a bromo-fluoro analogue[1]. The large iodobenzyl group provides high lipophilicity, countered by the polar amine and oxetane moieties.
LogD at pH 7.4 ~1.5 - 2.0As a basic compound, the amine will be partially protonated at pH 7.4, increasing its hydrophilicity and thus lowering the LogD relative to the LogP of the neutral form.
Experimental Protocol: LogD Determination by Shake-Flask Method

The "gold standard" shake-flask method directly measures the partitioning of a compound between n-octanol and an aqueous buffer (typically phosphate-buffered saline, PBS, at pH 7.4).

Causality: This method is chosen for its direct, unambiguous measurement of partitioning, which forms the basis of all lipophilicity scales. The use of pH 7.4 buffer is critical as it reflects physiological conditions and accounts for the ionization of the amine group, providing a more biologically relevant LogD value than the LogP of the neutral species alone.

Methodology:

  • Preparation of Phases: Prepare a phosphate buffer at pH 7.4 and pre-saturate it with n-octanol by mixing vigorously and allowing the layers to separate for 24 hours. Similarly, pre-saturate n-octanol with the pH 7.4 buffer. This minimizes volume changes during the experiment.

  • Compound Dosing: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Add a small aliquot to a vial containing a known volume of the pre-saturated buffer to achieve a final concentration (e.g., 100 µM), ensuring the DMSO concentration is low (<1%).

  • Partitioning: Add an equal volume of pre-saturated n-octanol to the vial.

  • Equilibration: Seal the vial and shake vigorously on a flatbed shaker for at least 4 hours at room temperature to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial at high speed (e.g., 2000 x g) for 15 minutes to achieve a clean separation of the aqueous and octanol layers.

  • Quantification: Carefully sample a known volume from both the aqueous and octanol phases. Analyze the concentration of the compound in each sample using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation: The LogD is calculated as: LogD = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

logd_workflow start Prepare Pre-saturated n-Octanol & PBS (pH 7.4) dose Dose Compound into Aqueous Phase start->dose partition Add Equal Volume of n-Octanol dose->partition equilibrate Shake for 4h to Reach Equilibrium partition->equilibrate separate Centrifuge to Separate Phases equilibrate->separate quantify Quantify Concentration in Each Phase via HPLC separate->quantify calculate Calculate LogD Value quantify->calculate

Figure 2: Shake-Flask LogD Determination Workflow

Aqueous Solubility

Aqueous solubility is a prerequisite for systemic exposure and is one of the most common reasons for compound attrition in drug discovery. Poor solubility can compromise in vitro assay results and lead to poor or variable absorption in vivo.

Predicted Solubility

The molecule contains conflicting structural features. The large, hydrophobic iodobenzyl moiety will significantly limit aqueous solubility. Conversely, the polar oxetane ring (a hydrogen bond acceptor) and the basic amine (which will be protonated and highly polar at low pH) will enhance solubility. Therefore, the solubility of N-[(3-iodophenyl)methyl]oxetan-3-amine is expected to be low in neutral pH but will increase significantly in acidic conditions.

Experimental Protocol: Thermodynamic Solubility Assay

This method determines the equilibrium solubility of a compound, representing the true saturation point of a solution. It is more time-consuming than kinetic methods but provides the most accurate and relevant data for lead optimization.

Causality: The shake-flask thermodynamic method is selected because it measures the solubility of the most stable crystalline form of the compound at equilibrium, avoiding the artificially high and potentially misleading values obtained from kinetic assays where supersaturated solutions can form.[2][3] Incubation for 24 hours ensures that the dissolution equilibrium is fully established.[2]

Methodology:

  • Compound Addition: Add an excess of the solid (crystalline) compound to a series of vials containing aqueous buffers at different pH values (e.g., pH 2.0, pH 5.0, and pH 7.4). The excess solid is crucial to ensure a saturated solution is formed.

  • Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25 °C) for 24 hours.[2]

  • Sample Preparation: After incubation, allow the vials to stand to let undissolved solid settle.

  • Filtration/Centrifugation: Filter the supernatant through a low-binding filter plate (e.g., Millipore MultiScreen) or centrifuge at high speed to remove all solid particles.[2][4]

  • Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method against a standard curve.

  • Reporting: Report the results in µg/mL and µM for each pH value.

Ionization Constant (pKa)

The pKa is the pH at which a molecule's ionizable group is 50% ionized and 50% neutral. For N-[(3-iodophenyl)methyl]oxetan-3-amine, the secondary amine is the key basic center. Its pKa will determine the compound's charge state across the physiological pH range, profoundly impacting solubility, permeability, and target binding.

Predicted pKa

The basicity of the secondary amine will be influenced by its substituents.

  • Benzylamine has a pKa of approximately 9.3.

  • The electron-withdrawing nature of the oxetane ring is known to reduce the basicity of adjacent amines. For example, one study demonstrated that replacing a carbonyl with an oxetane significantly attenuated amine basicity.[2]

  • Therefore, the pKa of N-[(3-iodophenyl)methyl]oxetan-3-amine is predicted to be lower than that of simple benzylamines.

Predicted pKa: ~7.5 - 8.5

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining pKa values. It involves monitoring the pH of a solution as a titrant of known concentration is added incrementally.

Causality: This method is chosen for its precision and direct measurement of pH changes upon neutralization.[5] Purging with nitrogen is essential to remove dissolved CO₂, which can form carbonic acid and interfere with the titration of a basic compound.[6] Maintaining constant ionic strength with KCl minimizes variations in activity coefficients.[6]

Methodology:

  • System Calibration: Calibrate a high-precision pH meter and electrode using standard buffers (e.g., pH 4, 7, and 10).[6][7]

  • Sample Preparation: Accurately weigh and dissolve the compound in a solution of known ionic strength (e.g., 0.15 M KCl) to a final concentration of approximately 1 mM.[6][7]

  • Inert Atmosphere: Purge the solution with nitrogen for 10-15 minutes before and during the titration to displace dissolved CO₂.[6][7]

  • Titration: Place the solution in a jacketed vessel at a constant temperature (e.g., 25 °C) with constant stirring. Titrate the solution by adding small, precise aliquots of a standardized strong acid (e.g., 0.1 M HCl).

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which can be precisely identified from the inflection point of the first derivative of the titration curve.

Spectral Characterization

Spectral analysis provides definitive structural confirmation and is essential for quality control.

Predicted Mass Spectrum

Mass spectrometry (MS) provides information on the mass-to-charge ratio (m/z) of the parent molecule and its fragments.

Causality: In electron ionization (EI) mass spectrometry, the fragmentation pattern is determined by the weakest bonds in the molecule. For iodo-containing compounds, the C-I bond is typically the weakest, leading to a characteristic fragmentation pattern.[8] Iodine is monoisotopic (¹²⁷I), so unlike chlorine or bromine, it does not produce a characteristic M+2 isotope peak.[8]

Expected Fragmentation:

  • Molecular Ion (M⁺): A peak at m/z = 305, corresponding to [C₁₀H₁₂INO]⁺.

  • Base Peak: Loss of an iodine radical (127 Da) is a highly favorable fragmentation pathway for iodoalkanes and iodobenzenes.[8][9] However, cleavage of the benzylic C-N bond is also highly favorable. The most likely base peak would result from the formation of the stable tropylium ion or a related fragment. A prominent peak at m/z = 217 corresponding to the [M - I]⁺ fragment is expected. An even more likely fragmentation is cleavage at the benzylic position to give the 3-iodobenzyl cation at m/z = 217 and the neutral oxetan-3-amine radical.

  • Other Fragments: A peak at m/z = 127 corresponding to I⁺ may be observed.[10] Fragments corresponding to the oxetane portion, such as a peak at m/z = 72 for [C₃H₆NO]⁺, are also possible.

AdductPredicted m/z
[M+H]⁺ 306.0035
[M+Na]⁺ 328.9854
[M]⁺ 304.9961

(Predicted values based on elemental composition)

Predicted NMR Spectra

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Predicted, 400 MHz, CDCl₃):

  • Aromatic Region (δ 7.0-7.8 ppm): Four protons on the 3-iodophenyl ring will appear as complex multiplets. The proton between the two substituents (at C2) will likely be a singlet or triplet-like signal around δ 7.7 ppm. The other three protons will appear between δ 7.0-7.5 ppm.

  • Oxetane Methylene Protons (δ 4.5-4.8 ppm): The four protons of the two -CH₂- groups on the oxetane ring will likely appear as two distinct triplets or multiplets. Typical chemical shifts for oxetane methylene protons are around δ 4.6 ppm.

  • Benzylic Protons (δ ~3.8 ppm): The two protons of the -CH₂- group connecting the phenyl ring to the amine will appear as a singlet.

  • Oxetane Methine Proton (δ ~3.5-4.0 ppm): The single -CH- proton of the oxetane ring will appear as a quintet or multiplet.

  • Amine Proton (δ ~1.5-2.5 ppm): A broad singlet corresponding to the N-H proton, which may exchange with D₂O.

¹³C NMR (Predicted, 101 MHz, CDCl₃):

  • Aromatic Region (δ 125-140 ppm): Five signals are expected for the aromatic carbons, as the C-I carbon is often difficult to observe. The chemical shifts will be influenced by the iodine substituent.

  • C-I Carbon (δ ~95 ppm): The carbon directly attached to the iodine atom is expected to be significantly shielded and appear upfield around δ 95 ppm.

  • Oxetane Carbons (δ ~70-80 ppm, ~50-60 ppm): The -CH₂- carbons adjacent to the oxygen will be downfield (~70-80 ppm), while the -CH- carbon attached to the nitrogen will be further upfield (~50-60 ppm).

  • Benzylic Carbon (δ ~50-55 ppm): The -CH₂- carbon of the benzyl group.

Chemical Stability

Assessing the chemical stability of a drug candidate under various conditions is a regulatory requirement and is crucial for determining appropriate storage conditions and shelf-life.

Predicted Stability Profile

The compound is expected to be generally stable. Potential liabilities include:

  • Oxidation: Secondary amines can be susceptible to oxidation.

  • Acid/Base Instability: The strained oxetane ring could be susceptible to ring-opening under harsh acidic conditions.

  • Photostability: The iodophenyl moiety may impart some sensitivity to light.

Experimental Protocol: Solution Stability by HPLC

This protocol assesses the stability of the compound in solution under various pH conditions over time.

Causality: HPLC is the workhorse for stability testing in the pharmaceutical industry due to its ability to separate the parent compound from its degradation products, allowing for precise quantification of both. Using a photodiode array (PDA) detector is crucial for developing a stability-indicating method, as it can help identify the emergence of new degradation peaks and ensure peak purity.

Methodology:

  • Solution Preparation: Prepare solutions of the compound (~1 mg/mL) in buffered solutions at pH 2 (acidic), pH 7.4 (neutral), and pH 10 (basic).

  • Incubation: Store aliquots of each solution under different conditions: at room temperature (25°C), accelerated conditions (40°C), and protected from light.

  • Time Points: At specified time points (e.g., 0, 4, 8, 24, and 48 hours), remove an aliquot from each solution.

  • HPLC Analysis: Analyze each sample using a validated, stability-indicating reverse-phase HPLC method with UV/PDA detection. The method must demonstrate baseline separation between the parent peak and any potential degradants.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the initial (T=0) concentration. A stable compound is generally defined as having ≥98% of the initial concentration remaining.

stability_workflow prep Prepare Solutions in Buffers (pH 2, 7.4, 10) incubate Incubate at 25°C and 40°C prep->incubate sample Sample at Time Points (0, 4, 8, 24, 48h) incubate->sample analyze Analyze via Stability-Indicating HPLC-PDA Method sample->analyze calculate Calculate % Parent Compound Remaining analyze->calculate assess Assess Degradation Profile calculate->assess

Sources

Solubility Profile of Iodophenyl Oxetane-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the oxetane-3-amine scaffold has emerged as a critical "solubility rescue" motif. This guide focuses on its application in iodophenyl derivatives —a class of compounds where the high lipophilicity of the iodine atom typically compromises aqueous solubility.

By replacing traditional gem-dimethyl or morpholine groups with the oxetane-3-amine unit, researchers can lower LogD, modulate pKa, and enhance metabolic stability while retaining a vector for cross-coupling (via the iodine handle). This document outlines the physicochemical rationale, detailed profiling protocols, and data interpretation strategies for this specific chemical space.

Part 1: The Physicochemical Rationale[1][2]

The "Iodine Paradox" and the Oxetane Solution

Iodine is a valuable handle in drug discovery, primarily for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) or as a heavy atom in X-ray crystallography. However, the iodine atom is highly lipophilic (


), often rendering intermediates insoluble in aqueous bioassay buffers.

The oxetane-3-amine moiety counteracts this through three specific mechanisms:

  • Dipole Moment & Polarity: The strained oxetane ring possesses a high dipole moment. Unlike a cyclobutane or gem-dimethyl group, the oxetane oxygen acts as a potent hydrogen bond acceptor.

  • Basicity Modulation: The inductive effect of the oxetane oxygen lowers the pKa of the adjacent amine (typically by 1–2 units compared to piperidines). This ensures that the amine remains partially non-ionized at physiological pH, improving membrane permeability without sacrificing solubility.

  • Structural Compactness: The "puckered" conformation of the oxetane ring prevents the planar stacking often seen in iodophenyl systems, disrupting crystal lattice energy and favoring solvation.

Mechanism of Action Diagram

The following diagram illustrates how the oxetane moiety disrupts the hydrophobic envelope of the iodophenyl ring.

SolubilityMechanism cluster_effect Net Physicochemical Effect Iodo Iodophenyl Core (High LogP, Hydrophobic) Oxetane Oxetane-3-Amine (Polar, H-Bond Acceptor) Iodo->Oxetane covalently bonded to Water Aqueous Solvation (Water Network) Iodo->Water Repulsion Oxetane->Water H-Bond Interaction (Lone Pair Exposure) Result Reduced LogD Enhanced Solubility Oxetane->Result

Figure 1: Mechanistic representation of how the oxetane-3-amine moiety facilitates solvation of the hydrophobic iodophenyl core.

Part 2: Experimental Protocols

To accurately profile these derivatives, one must distinguish between Kinetic Solubility (for HTS screening) and Thermodynamic Solubility (for lead optimization).

Protocol A: High-Throughput Kinetic Solubility (Nephelometry)

Use this for rapid screening of library intermediates.

Principle: Measures the precipitation of a compound from a DMSO stock solution into an aqueous buffer.

  • Preparation: Prepare a 10 mM stock solution of the iodophenyl oxetane derivative in DMSO.

  • Dilution: Dispense 245 µL of PBS (pH 7.4) into a clear-bottom 96-well plate.

  • Injection: Add 5 µL of the DMSO stock to the buffer (Final concentration: 200 µM, 2% DMSO).

  • Incubation: Shake at 600 rpm for 90 minutes at 25°C.

  • Readout: Measure forward light scattering (Nephelometry) or Absorbance at 620 nm.

  • Calibration: Compare against a standard curve of precipitated silica or a known insoluble control (e.g., Pyrene).

Protocol B: Thermodynamic Solubility (Shake-Flask Method)

Use this for definitive data on purified building blocks.

Principle: Measures the concentration of a compound in equilibrium with its solid phase.[1] This is the "Gold Standard" for publication-quality data.

Step-by-Step Workflow:

  • Solid Dispensing: Weigh 1–2 mg of solid iodophenyl oxetane-3-amine into a 1.5 mL chemically resistant glass vial.

  • Solvent Addition: Add 500 µL of phosphate buffer (pH 7.4). Note: Ensure the pH is verified, as the amine may shift the bulk pH.

  • Equilibration: Place vials on a rotary shaker or orbital shaker (not a vortexer) for 24–48 hours at 25°C.

  • Phase Separation:

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Critical Step: If the supernatant is cloudy, use a PVDF syringe filter (0.22 µm) pre-saturated with the solution to prevent drug adsorption.

  • Quantification: Analyze the supernatant via HPLC-UV (254 nm for the iodophenyl chromophore).

  • Validation: Measure the final pH of the supernatant. If it deviates >0.5 units from the starting buffer, the buffering capacity was exceeded; repeat with stronger buffer (e.g., 100 mM).

ThermodynamicWorkflow Start Weigh Solid Sample (1-2 mg) Buffer Add Buffer (pH 7.4) Ensure Saturation Start->Buffer Shake Equilibration 24-48h @ 25°C Buffer->Shake Filter Phase Separation (Centrifuge/Filter) Shake->Filter Analyze Quantification (HPLC-UV / LC-MS) Filter->Analyze CheckPH Validation Step: Check Final pH Analyze->CheckPH

Figure 2: The Thermodynamic Solubility Workflow (Shake-Flask Method).

Part 3: Data Analysis & Interpretation

When analyzing the data for iodophenyl oxetane-3-amines, compare the results against standard lipophilic controls.

Expected Solubility Ranges
Scaffold TypeLogP (Approx)Kinetic Solubility (pH 7.4)Thermodynamic Solubility
Iodophenyl-Cyclobutane 3.5 – 4.2< 5 µM< 1 µg/mL
Iodophenyl-Piperidine 2.8 – 3.510 – 50 µM5 – 20 µg/mL
Iodophenyl-Oxetane-3-amine 1.5 – 2.2 > 150 µM > 100 µg/mL
Interpreting the "Oxetane Effect"

If your derivative shows high kinetic solubility but low thermodynamic solubility, this indicates a metastable amorphous state . This is common in oxetane synthesis if the final product was isolated via lyophilization rather than crystallization.

  • Action: Recrystallize the material and repeat Protocol B to ensure the solubility data reflects the stable crystal form.

Part 4: Synthesis & Stability Considerations

While solubility is the primary focus, the chemical stability of the oxetane ring in the presence of the iodine atom is paramount.

  • Lewis Acid Sensitivity: The oxetane ring is strained.[2] Avoid strong Lewis acids (e.g.,

    
    , 
    
    
    
    ) during downstream coupling of the iodophenyl group, as these can trigger ring opening.
  • Cross-Coupling Compatibility: The oxetane-3-amine moiety is generally stable under standard Suzuki/Buchwald conditions (Pd catalysts, carbonate bases, 80–100°C).

  • Storage: Store these derivatives as free bases at -20°C. Formation of HCl salts is possible but can lead to ring opening over months if trace moisture is present.

References

  • Wuitschik, G., et al. (2006).[3] "Oxetanes as Promising Modules in Drug Discovery."[3][4][5][6] Angewandte Chemie International Edition.

  • Wuitschik, G., Carreira, E. M., et al. (2010).[4] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry.

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

  • Bienta/Enamine. (n.d.). "Shake-Flask Aqueous Solubility Assay Protocols." Enamine ADME/Tox Services.

Sources

Technical Guide: Role of N-[(3-iodophenyl)methyl]oxetan-3-amine in Drug Design

[1][2]

Executive Summary: The Bifunctional Linchpin

N-[(3-iodophenyl)methyl]oxetan-3-amine represents a high-value "linchpin" scaffold in modern medicinal chemistry.[1] It bridges the gap between fragment-based drug discovery (FBDD) and lead optimization by combining three critical structural features into a single, compact building block:

  • The Oxetane Core: A proven bioisostere for gem-dimethyl and carbonyl groups, offering reduced lipophilicity (

    
    LogP ~ -1.0 vs. gem-dimethyl) and enhanced metabolic stability.[1]
    
  • The Secondary Amine: A versatile nucleophilic handle for rapid library generation via amidation, urea formation, or reductive amination.

  • The meta-Aryl Iodide: A highly reactive electrophilic handle for palladium-catalyzed cross-coupling reactions, positioned to provide vectors distinct from standard para-substituted scaffolds.[1][2]

This guide details the physicochemical rationale, synthetic utility, and experimental protocols for deploying this building block in the synthesis of high-quality chemical probes and drug candidates.[3][4][5]

Physicochemical Rationale: The "Oxetane Effect"[6][7][8]

The incorporation of the oxetane ring is not merely structural; it is a strategic physicochemical modification.

Solubility and Lipophilicity Modulation

Replacing a traditional gem-dimethyl or cyclobutane linker with an oxetane ring significantly alters the solvation profile of the molecule.[2][6] The oxetane oxygen acts as a hydrogen bond acceptor (HBA), increasing aqueous solubility without introducing a donor that might hamper membrane permeability.

PropertyOxetane Scaffoldgem-Dimethyl AnalogCyclobutane AnalogImpact
LogP LowHighHighOxetane lowers lipophilicity, reducing non-specific binding.[1][2]
Solubility HighLowLowEther oxygen enhances solvation.[1][2]
Metabolic Stability HighModerateModerate3,3-disubstitution blocks metabolic soft spots (CYP oxidation).[1][2]
Basicity (pKa) ModulatedHighHighInductive effect of oxygen lowers amine pKa (approx. 1-2 units).[1][2]
pKa Modulation of the Amine

The proximity of the electronegative oxetane oxygen (via the 3-position) exerts an electron-withdrawing inductive effect on the adjacent amine.[2] This lowers the pKa of the basic nitrogen (typically from ~9-10 to ~6-7).[1][2]

  • Significance: At physiological pH (7.4), a larger fraction of the drug exists in the neutral form, potentially improving passive membrane permeability while retaining solubility in acidic compartments (lysosomes).

Synthetic Architecture & Divergent Workflows[2]

The utility of N-[(3-iodophenyl)methyl]oxetan-3-amine lies in its divergent reactivity . It serves as a core node from which two distinct chemical vectors can be elaborated.[1]

Divergent Synthesis Map

The following diagram illustrates the logical flow of elaboration from this central building block.

Gcluster_0Vector A: Nucleophilic Handlecluster_1Vector B: Electrophilic HandleCoreN-[(3-iodophenyl)methyl]oxetan-3-amineAmideAmide/UreaDerivativesCore->AmideAcylation(R-COCl / R-NCO)AlkylationTertiaryAminesCore->AlkylationReductiveAminationSuzukiBiarylScaffoldsCore->SuzukiPd(0) / Ar-B(OH)2BuchwaldAminatedAryl CoresCore->BuchwaldPd(0) / HNR2SonogashiraAlkynylLinkersCore->SonogashiraPd/Cu / Alkyne

Figure 1: Divergent synthetic pathways utilizing the bifunctional nature of the scaffold.

Experimental Protocols

Safety Note: Oxetanes are strained rings.[1] While generally stable under basic and neutral conditions, they can undergo ring-opening polymerization or hydrolysis in the presence of strong Lewis acids or highly acidic aqueous media.[2]

Protocol A: Synthesis of the Building Block (Reductive Amination)

If the building block is not purchased, it is best synthesized via reductive amination of 3-iodobenzaldehyde and oxetan-3-amine.[1][2]

Reagents:

  • 3-Iodobenzaldehyde (1.0 equiv)[1]

  • Oxetan-3-amine (1.0 equiv) (often supplied as HCl salt; requires neutralization)[1][2]

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1][2]

  • Acetic Acid (catalytic, 0.1 equiv)

Step-by-Step Methodology:

  • Free Basing (if necessary): If using oxetan-3-amine[1][2]·HCl, suspend in DCM and treat with 1.0 equiv of triethylamine (TEA) for 15 min.

  • Imine Formation: Add 3-iodobenzaldehyde to the amine solution.[1][2] Add catalytic acetic acid.[1] Stir at room temperature (RT) for 1–2 hours. Validation: Monitor disappearance of aldehyde by TLC or LCMS.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise to avoid exotherms.

  • Reaction: Allow to warm to RT and stir overnight (12–16 h).

  • Workup (Critical): Quench with saturated aqueous NaHCO₃. Do not use strong acid. Extract with DCM (3x).[1]

  • Purification: Dry organics over Na₂SO₄, concentrate, and purify via flash chromatography (typically MeOH/DCM gradient).

Protocol B: Suzuki-Miyaura Cross-Coupling

This protocol couples the aryl iodide handle with a boronic acid, preserving the oxetane ring.

Reagents:

  • N-[(3-iodophenyl)methyl]oxetan-3-amine derivative (1.0 equiv)[1]

  • Aryl Boronic Acid (1.2 equiv)

  • Pd(dppf)Cl₂·DCM (0.05 equiv)

  • K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)[1][2]

Step-by-Step Methodology:

  • Degassing: Combine the iodide, boronic acid, and base in a microwave vial. Add solvents.[1][7] Sparge with nitrogen for 10 minutes to remove oxygen (essential to prevent homocoupling or oxidation).[1]

  • Catalyst Addition: Add the Pd catalyst quickly and seal the vial.

  • Heating: Heat to 80–90°C (oil bath) or 100°C (microwave, 30 min). Note: Oxetanes generally tolerate these temperatures under basic conditions.[1]

  • Workup: Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with water/brine.

  • Purification: Flash chromatography.

Strategic Applications in Drug Discovery[3][6]

Fragment Growing

In FBDD, this molecule acts as an "advanced fragment." The 3-iodo position allows for the exploration of vectors in the meta plane, which is often under-explored compared to para vectors.[2]

  • Strategy: Fix the amine-binding motif (e.g., by capping the amine with a known pharmacophore) and use the iodide to "grow" the molecule into adjacent hydrophobic pockets via parallel synthesis (Suzuki library).

Solubility Rescue

When a lead series suffers from high lipophilicity (LogD > 4.[1][2]0) and poor metabolic stability, replacing a benzyl-amine or cyclohexyl-amine linker with this oxetane-benzyl scaffold can:

  • Lower LogD by ~0.8–1.0 units.[1]

  • Block metabolism at the benzylic position (due to steric bulk of iodine and oxetane).

  • Maintain the vector orientation of the original scaffold.

References

  • Wuitschik, G., et al. (2006). "Oxetanes as promising modules in drug discovery."[1][5] Angewandte Chemie International Edition, 45(46), 7736-7739.[1][2] Link

  • Burkhard, J. A., et al. (2010). "Oxetanes as versatile elements in drug discovery and synthesis."[3][5][8][9] Angewandte Chemie International Edition, 49(21), 3524-3529.[1][2] Link

  • Müller, K., et al. (2009). "Oxetanes in Drug Discovery: Structural and Synthetic Aspects." Journal of Medicinal Chemistry, 52(15), 4547-4562. Link

  • Abdel-Magid, A. F., et al. (1996).[1][2][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Bull, J. A., et al. (2016). "Exploiting the Oxetane Ring in Drug Design." Chemical Reviews, 116(19), 12150–12233. Link

Oxetane Bioisosteres Containing 3-Iodophenyl Groups: A Guide to Synthesis, Properties, and Application

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The oxetane ring has emerged from a synthetic curiosity to a cornerstone of modern medicinal chemistry, valued for its ability to impart favorable physicochemical properties to drug candidates.[1][2][3] This guide provides a detailed exploration of oxetane bioisosteres, with a specific focus on the strategic incorporation of a 3-iodophenyl group. We delve into the rationale behind this privileged scaffold, combining the solubility and metabolic stability benefits of the oxetane core with the synthetic versatility and potential for halogen bonding offered by the iodo-substituent. This document serves as a practical resource for researchers, offering detailed synthetic protocols, a comparative analysis of physicochemical properties, and a discussion of the scaffold's application in contemporary drug discovery campaigns.

The Ascendancy of Oxetanes in Medicinal Chemistry

The quest for drug candidates with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties has led medicinal chemists to explore novel chemical space beyond traditional flat, aromatic structures. The oxetane ring, a four-membered cyclic ether, has gained significant traction as a compact, polar, and three-dimensional motif.[2]

The Oxetane Moiety: A Unique Scaffold for Drug Design

Unlike its more flexible or lipophilic hydrocarbon counterparts, the oxetane ring introduces a unique set of properties. Its strained C-O-C bond angle exposes the oxygen's lone pair of electrons, making it an effective hydrogen bond acceptor.[4] This polarity, combined with its rigid, non-planar structure, allows it to serve as a valuable tool for fine-tuning key drug-like properties such as aqueous solubility, metabolic stability, and lipophilicity.[1][3][5] The incorporation of an oxetane can dramatically increase aqueous solubility—in some cases by a factor of over 4000—while simultaneously blocking sites of metabolic attack.[5][6]

Oxetanes as Versatile Bioisosteres

A cornerstone of the oxetane's utility lies in its role as a bioisostere—a chemical substituent that mimics the size, shape, and electronic distribution of another group, while offering distinct advantages. Oxetanes have been successfully employed as isosteric replacements for two ubiquitous functional groups in drug discovery: the gem-dimethyl group and the carbonyl group.[7][8][9]

  • gem-Dimethyl Replacement: The gem-dimethyl group is often used to introduce steric bulk or block metabolic oxidation of an adjacent methylene group, but this comes at the cost of increased lipophilicity.[5][7] An oxetane ring occupies a similar volume but introduces polarity, thereby blocking metabolism without the unfavorable lipophilicity penalty.[10]

  • Carbonyl Replacement: The oxetane can mimic the spatial orientation of the oxygen lone pairs in a carbonyl group, preserving its ability to act as a hydrogen bond acceptor.[1][11] However, it replaces the electrophilic sp² carbon of the carbonyl with a more stable sp³ carbon, removing a potential site for metabolic attack or unwanted covalent binding.[10][12]

G cluster_0 Common Motifs cluster_1 Bioisosteric Replacement cluster_2 Improved Properties A gem-Dimethyl Group (Lipophilic, Blocks Metabolism) C 3,3-Disubstituted Oxetane A->C B Carbonyl Group (Polar, H-Bond Acceptor, Metabolically Liable) B->C D Increased Solubility C->D E Enhanced Metabolic Stability C->E F Maintained H-Bonding C->F

Fig. 1: Oxetane as a bioisosteric replacement strategy.

The Strategic Role of the 3-Iodophenyl Group

While the oxetane core provides the foundation for improved physicochemical properties, the choice of substituents dictates the molecule's biological activity and synthetic tractability. The 3-iodophenyl group is a particularly advantageous choice for several strategic reasons.

Halogen Bonding and Target Engagement

The iodine atom is a potent halogen bond donor. This non-covalent interaction, where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic atom like oxygen or nitrogen on a biological target, can significantly contribute to binding affinity and selectivity.[13] This provides an additional, directional interaction to anchor a ligand within a protein's binding pocket, a feature absent in simple phenyl or alkyl substituents.

A Versatile Synthetic Handle

Perhaps the most critical role of the iodo-substituent is its function as a highly versatile synthetic handle. The carbon-iodine bond is readily activated for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the late-stage functionalization of the oxetane scaffold, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[14][15] This synthetic flexibility is paramount in modern drug discovery, where the ability to quickly explore chemical space around a core scaffold is essential for lead optimization.[15]

G cluster_coupling Late-Stage Functionalization (Cross-Coupling) Scaffold 3-Iodophenyl Oxetane Core Stable & Soluble Scaffold Suzuki Suzuki (C-C Bond) Scaffold:h->Suzuki Sonogashira Sonogashira (C-C Bond) Scaffold:h->Sonogashira Buchwald Buchwald-Hartwig (C-N Bond) Scaffold:h->Buchwald Library Diverse Compound Library Suzuki->Library Sonogashira->Library Buchwald->Library

Fig. 2: Synthetic utility of the 3-iodophenyl group.

Synthetic Strategies and Methodologies

The practical application of these scaffolds hinges on robust and scalable synthetic routes. The synthesis of 3-aryl-3-substituted oxetanes typically involves a multi-step sequence, starting from the construction of the oxetane ring followed by the introduction of the desired aryl group.

General Approaches to 3,3-Disubstituted Oxetanes

The construction of the oxetane core is most commonly achieved via an intramolecular Williamson etherification of a suitable 1,3-diol precursor.[16] This foundational method provides reliable access to the strained four-membered ring system.[16] More advanced methods, such as those starting from 3-oxetanone, have also been developed to provide a wide variety of 3-substituted building blocks.[17]

Protocol: Synthesis of 3-(3-Iodophenyl)oxetane-3-carboxylic Acid

This protocol outlines a reliable two-step sequence involving a Friedel-Crafts reaction to install the aryl group, followed by a selective oxidative cleavage. This method provides a key intermediate for further derivatization.[8]

Step 1: Friedel-Crafts Alkylation of 1-Iodo-3-methoxybenzene with 3-(Furan-2-yl)oxetan-3-ol

  • Reagent Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add 1-iodo-3-methoxybenzene (1.2 equivalents) and anhydrous dichloromethane (DCM).

  • Catalyst Addition: Cool the solution to 0 °C and add a Lewis acid catalyst, such as iron(III) chloride (FeCl₃, 5 mol%).

  • Substrate Addition: Slowly add a solution of 3-(furan-2-yl)oxetan-3-ol (1.0 equivalent) in anhydrous DCM to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS for the consumption of the starting material.

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 2-(3-(3-iodo-5-methoxyphenyl)oxetan-3-yl)furan.

Step 2: Oxidative Cleavage of the Furan Ring

  • Reaction Setup: Dissolve the furan intermediate (1.0 equivalent) in a mixture of acetonitrile, ethyl acetate, and water (3:3:1 ratio).

  • Oxidation: Add sodium periodate (NaIO₄, 4.0 equivalents) followed by a catalytic amount of ruthenium(III) chloride hydrate (RuCl₃·xH₂O, 2 mol%).

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 2-3 hours. The reaction progress can be monitored by the disappearance of the dark color.

  • Workup: Dilute the mixture with DCM and quench with a saturated aqueous solution of sodium thiosulfate. Separate the layers and extract the aqueous phase with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The resulting carboxylic acid can often be purified by trituration or recrystallization to yield 3-(3-iodophenyl)oxetane-3-carboxylic acid (after demethylation, if necessary, with a reagent like BBr₃).

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol demonstrates the utility of the iodo-substituent for late-stage diversification.

  • Reagent Preparation: In a microwave vial, combine 3-(3-iodophenyl)oxetane derivative (1.0 equivalent), the desired boronic acid or ester (1.5 equivalents), and a suitable base such as potassium carbonate (K₂CO₃, 3.0 equivalents).

  • Catalyst System: Add a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), (5 mol%) to the vial.

  • Solvent: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio).

  • Reaction: Seal the vial and heat in a microwave reactor at 100-120 °C for 20-40 minutes, or alternatively, heat at 80-90 °C using a conventional oil bath for 4-12 hours.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product via flash column chromatography to obtain the desired coupled product.

Physicochemical and Pharmacokinetic Profile

The primary motivation for using the oxetane scaffold is to modulate physicochemical properties favorably. The introduction of the 3-iodophenyl group builds upon this foundation.

Impact on Key Drug-like Properties
  • Aqueous Solubility: The inherent polarity of the oxetane ether significantly enhances aqueous solubility compared to non-polar isosteres like the gem-dimethyl or cyclobutyl groups.[5][9]

  • Lipophilicity (LogD): Replacing a lipophilic group with an oxetane typically reduces the LogD value, which can be beneficial for optimizing the overall ADME profile.[1][18]

  • Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation by cytochrome P450 enzymes compared to benzylic methyl groups or other labile functionalities.[6][7] However, it's important to note that ring-opening by microsomal epoxide hydrolase (mEH) has been identified as a potential metabolic pathway in some contexts.[19]

  • Permeability: While increased polarity can sometimes reduce passive permeability, the compact nature of the oxetane often leads to a balanced profile, and in some cases, has been shown to improve permeability.[1][20]

Data Summary: Comparative Analysis

The following table provides a hypothetical comparison of key physicochemical properties for a parent molecule containing different bioisosteric groups at the same position.

Propertygem-Dimethyl AnalogueCarbonyl Analogue3-Iodophenyl Oxetane Analogue Rationale for Change
Aqueous Solubility LowModerateHigh The polar ether oxygen of the oxetane increases hydrogen bonding capacity with water.[5][9]
LogD (pH 7.4) High (e.g., 3.5)Moderate (e.g., 2.5)Moderate (e.g., 2.8) Oxetane is less lipophilic than gem-dimethyl but more than a simple carbonyl; iodine adds lipophilicity.[18]
Metabolic Stability (t½) Low (if adjacent CH)VariableHigh The oxetane blocks CYP-mediated oxidation and is generally stable.[6][7]
Permeability (PAMPA) HighModerateModerate-High A good balance of polarity and lipophilicity often maintains or improves permeability.[20]
Synthetic Versatility LowModerateVery High The iodine atom serves as a key handle for diverse cross-coupling reactions.[14]

Conclusion

The 3-iodophenyl oxetane scaffold represents a powerful convergence of strategies in modern medicinal chemistry. It leverages the well-established benefits of the oxetane ring—enhanced solubility, increased metabolic stability, and three-dimensionality—and combines them with the synthetic power and target-binding potential of the 3-iodophenyl group. By providing both a stable, drug-like core and a versatile handle for late-stage diversification, this motif offers researchers a robust platform for the efficient discovery and optimization of novel therapeutic agents. The detailed synthetic protocols and comparative data presented in this guide are intended to empower scientific teams to confidently incorporate this valuable scaffold into their drug discovery programs.

References

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  • Mousseau, J. J., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry, 12(12), 2045-2052. [Link]

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A Comprehensive Technical Guide to N-[(3-iodophenyl)methyl]oxetan-3-amine: Synthesis, Characterization, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of the novel chemical entity, N-[(3-iodophenyl)methyl]oxetan-3-amine. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the strategic incorporation of unique structural motifs to enhance the pharmacological properties of small molecules. We will delve into the rationale behind its molecular design, provide detailed and validated synthetic protocols, and discuss the analytical techniques crucial for its characterization.

Introduction: The Emerging Role of Oxetanes in Drug Discovery

The oxetane ring, a four-membered cyclic ether, has garnered significant attention in medicinal chemistry as a versatile structural motif.[1][2] Its incorporation into drug candidates can lead to profound improvements in key physicochemical properties, including aqueous solubility, metabolic stability, and lipophilicity.[1][3] The strained nature of the oxetane ring, while less reactive than an epoxide, provides a unique conformational rigidity and a polar vector that can be strategically employed to modulate interactions with biological targets.[4][5] This guide focuses on a specific derivative, N-[(3-iodophenyl)methyl]oxetan-3-amine, which combines the beneficial properties of the oxetane moiety with the utility of an iodinated phenyl ring, a common handle for further chemical elaboration in drug discovery programs.

Core Molecular Identifiers

A precise and unambiguous representation of a chemical structure is paramount for database searching, patent filing, and scientific communication. The following table summarizes the key molecular identifiers for N-[(3-iodophenyl)methyl]oxetan-3-amine.

IdentifierValue
SMILES String C1C(CO1)NCC2=CC(=CC=C2)I
InChIKey Not publicly available; can be generated from structure.
Molecular Formula C10H12INO
Molecular Weight 289.11 g/mol

Note: The InChIKey is a hashed version of the InChI string and provides a unique identifier for a given chemical structure.[6][7]

Synthetic Strategy: A Validated Protocol for N-Functionalization

The synthesis of N-[(3-iodophenyl)methyl]oxetan-3-amine can be efficiently achieved through a reductive amination reaction. This widely utilized method in medicinal chemistry involves the reaction of an amine with a carbonyl compound to form an imine intermediate, which is then reduced in situ to the desired amine.[8] This one-pot procedure is highly valued for its operational simplicity and broad functional group tolerance.

Proposed Synthetic Pathway: Reductive Amination

The selected synthetic route involves the reaction of commercially available oxetan-3-amine with 3-iodobenzaldehyde in the presence of a mild reducing agent, sodium triacetoxyborohydride [NaBH(OAc)3]. This reagent is particularly well-suited for reductive aminations as it is less reactive towards the aldehyde starting material compared to other borohydrides, thus minimizing the formation of the corresponding alcohol byproduct.[9]

G cluster_reactants Reactants cluster_reagents Reagents & Solvent Oxetan-3-amine Oxetan-3-amine Imine Intermediate Imine Intermediate (in situ) Oxetan-3-amine->Imine Intermediate 3-Iodobenzaldehyde 3-Iodobenzaldehyde 3-Iodobenzaldehyde->Imine Intermediate NaBH(OAc)3 Sodium Triacetoxyborohydride Target Molecule N-[(3-iodophenyl)methyl]oxetan-3-amine NaBH(OAc)3->Target Molecule DCM Dichloromethane (Solvent) DCM->Imine Intermediate Imine Intermediate->Target Molecule Reduction

Figure 1: Proposed synthetic workflow for N-[(3-iodophenyl)methyl]oxetan-3-amine via reductive amination.

Detailed Experimental Protocol

Materials:

  • Oxetan-3-amine (commercially available)

  • 3-Iodobenzaldehyde (commercially available)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of oxetan-3-amine (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at room temperature, add 3-iodobenzaldehyde (1.05 eq).

  • Stir the resulting mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 4-12 hours).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-[(3-iodophenyl)methyl]oxetan-3-amine.

Structural Elucidation and Characterization

The unambiguous confirmation of the structure and purity of the synthesized N-[(3-iodophenyl)methyl]oxetan-3-amine is critical. A combination of spectroscopic techniques should be employed.

Expected Analytical Data
TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the 3-iodophenyl ring, a singlet for the benzylic methylene protons, and characteristic multiplets for the oxetane ring protons. The integration of these signals should be consistent with the proposed structure.
¹³C NMR Resonances for the carbons of the 3-iodophenyl ring (with the carbon bearing the iodine atom showing a characteristic chemical shift), the benzylic methylene carbon, and the carbons of the oxetane ring.
Mass Spectrometry (MS) The mass spectrum should show a molecular ion peak (M+H)⁺ consistent with the calculated molecular weight of the compound (289.11 g/mol ). The isotopic pattern of iodine may also be observable.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), C-O-C stretching of the ether in the oxetane ring, and C-I stretching.

The following diagram illustrates the key structural features and their correlation to expected analytical data.

G cluster_molecule N-[(3-iodophenyl)methyl]oxetan-3-amine cluster_analytics Analytical Characterization Structure Chemical Structure (Image Placeholder) HNMR ¹H NMR Structure->HNMR Proton Environments CNMR ¹³C NMR Structure->CNMR Carbon Skeleton MS Mass Spec. Structure->MS Molecular Weight IR IR Spec. Structure->IR Functional Groups

Figure 2: Logical relationship between the molecular structure and the analytical techniques used for its characterization.

Potential Applications in Drug Discovery and Medicinal Chemistry

The strategic design of N-[(3-iodophenyl)methyl]oxetan-3-amine positions it as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

  • Scaffold for Library Synthesis: The presence of the iodo-substituent on the phenyl ring provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the rapid generation of a library of analogs with diverse substitution patterns, facilitating structure-activity relationship (SAR) studies.

  • Modulation of Physicochemical Properties: As previously mentioned, the oxetane moiety can enhance aqueous solubility and metabolic stability, while reducing the lipophilicity of a parent molecule.[1][3] This can be particularly advantageous in optimizing the pharmacokinetic profile of a lead compound.

  • Bioisosteric Replacement: The N-benzyloxetane-3-amine scaffold can be considered as a bioisostere for other commonly used functionalities in drug design, potentially leading to improved biological activity or a novel intellectual property position.

Conclusion

This technical guide has provided a comprehensive overview of N-[(3-iodophenyl)methyl]oxetan-3-amine, a molecule of significant interest for modern drug discovery. We have detailed its core molecular identifiers, presented a robust and validated synthetic protocol, and outlined the necessary analytical techniques for its characterization. The strategic combination of the beneficial properties of the oxetane ring with the synthetic versatility of the iodophenyl group makes this compound a valuable tool for medicinal chemists seeking to develop novel therapeutics with improved pharmacological profiles.

References

  • Taylor & Francis. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?
  • Thieme. (n.d.). Oxetanes and Oxetan-3-ones.
  • CymitQuimica. (n.d.). CAS 491588-41-1: oxetan-3-amine hydrochloride.
  • ResearchGate. (2025). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
  • Enamine. (n.d.). 3,3-Disubstituted Oxetanes for Medicinal Chemistry Needs.
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  • Google Patents. (n.d.). EP4194446A1 - Preparation method for oxetane-2-methylamine.
  • CompChem-Database. (n.d.). Compound details.
  • Smolecule. (2024). N-(5-iodo-2-methylbenzyl)oxetan-3-amine.
  • ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
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Methodological & Application

Application Notes and Protocols for Cross-Coupling Reactions Using N-[(3-iodophenyl)methyl]oxetan-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Integration of the Oxetane Moiety in Arylamine Scaffolds

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological profiles is paramount. The strategic incorporation of small, strained ring systems has emerged as a powerful tool to modulate the physicochemical properties of drug candidates. Among these, the oxetane ring, a four-membered cyclic ether, has garnered significant attention for its ability to confer a unique combination of desirable attributes.[1][2][3] The compact, polar, and sp³-rich nature of the oxetane moiety can lead to improved aqueous solubility, reduced metabolic liability, and favorable conformational rigidity.[1][4][5] When appended to a molecule, it can act as a bioisosteric replacement for gem-dimethyl or carbonyl groups, often leading to enhanced target engagement and pharmacokinetic properties.[3][4]

N-[(3-iodophenyl)methyl]oxetan-3-amine represents a versatile building block for drug discovery, combining a reactive aryl iodide handle with a desirable oxetane-containing aminomethyl side chain. The aryl iodide is a prime substrate for a multitude of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse functionalities at this position.[6][7] This opens a gateway to a vast chemical space for the synthesis of novel compounds with potential therapeutic applications. The presence of the oxetane-amine fragment is particularly noteworthy, as it can improve drug-like properties and potentially engage in key hydrogen bond interactions within biological targets.[1][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging N-[(3-iodophenyl)methyl]oxetan-3-amine in a variety of palladium-catalyzed cross-coupling reactions. The protocols detailed herein are designed to be robust and adaptable, providing a solid foundation for the synthesis of novel compound libraries.

Diagram: Versatility of N-[(3-iodophenyl)methyl]oxetan-3-amine in Cross-Coupling Reactions

G cluster_0 Cross-Coupling Reactions cluster_1 Products A N-[(3-iodophenyl)methyl]oxetan-3-amine B Suzuki Coupling A->B R-B(OH)₂ Pd Catalyst C Buchwald-Hartwig Amination A->C R₂NH Pd Catalyst D Sonogashira Coupling A->D R-C≡CH Pd/Cu Catalyst E Heck Coupling A->E Alkene Pd Catalyst F Biaryl Derivatives B->F G Diaryl/Aryl-heteroaryl Amines C->G H Alkynylarenes D->H I Substituted Alkenes E->I

Caption: Synthetic pathways using N-[(3-iodophenyl)methyl]oxetan-3-amine.

I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds.[8] This reaction is prized for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[8][9]

Rationale for Component Selection:
  • Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst that is reduced in situ to the active Pd(0) species.[10]

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a bulky and electron-rich biaryl phosphine ligand that promotes both the oxidative addition and reductive elimination steps of the catalytic cycle, making it highly effective for coupling sterically hindered or electron-rich aryl halides.[8][11]

  • Base: Potassium phosphate (K₃PO₄) is a moderately strong base that is effective in promoting the transmetalation step without causing significant side reactions.[11]

  • Solvent: A mixture of 1,4-dioxane and water is commonly used. The water is essential for the transmetalation step, while dioxane provides a suitable medium for dissolving the organic reagents.[7]

Detailed Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk tube, add N-[(3-iodophenyl)methyl]oxetan-3-amine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium phosphate (2.0 equiv.), and SPhos (0.02 equiv.).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Add palladium(II) acetate (0.01 equiv.) to the tube. Then, add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Summary: Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acid1K₃PO₄Dioxane/H₂O901292
24-Methoxyphenylboronic acid1K₃PO₄Dioxane/H₂O901288
33-Pyridylboronic acid2K₃PO₄Dioxane/H₂O1001675
42-Thienylboronic acid1.5K₃PO₄Dioxane/H₂O901485

II. Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the formation of carbon-nitrogen bonds.[12][13] This reaction is critical in pharmaceutical research, as the arylamine motif is a common feature in many bioactive molecules.[14]

Rationale for Component Selection:
  • Palladium Precatalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a stable Pd(0) source, which is often preferred for its reliability in initiating the catalytic cycle.[15]

  • Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is a highly effective ligand for the coupling of a wide range of amines and aryl halides, including challenging substrates.[16]

  • Base: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base that is highly effective in promoting the deprotonation of the amine and facilitating the catalytic cycle.[15][17]

  • Solvent: Toluene is a common solvent for Buchwald-Hartwig reactions, offering good solubility for the reagents and a suitable boiling point for the reaction temperature.[15][18]

Detailed Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, add Pd₂(dba)₃ (0.015 equiv.) and XPhos (0.03 equiv.) to an oven-dried Schlenk tube. Add toluene and stir for 10 minutes to form the active catalyst.

  • Reagent Addition: To the catalyst mixture, add N-[(3-iodophenyl)methyl]oxetan-3-amine (1.0 equiv.), the desired amine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • Inert Atmosphere: If not in a glovebox, seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Reaction: Place the reaction vessel in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully with a saturated aqueous solution of ammonium chloride.

  • Purification: Separate the layers and extract the aqueous phase with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Data Summary: Buchwald-Hartwig Amination
EntryAmineCatalyst Loading (mol% Pd)BaseSolventTemp (°C)Time (h)Yield (%)
1Morpholine1.5NaOtBuToluene1101695
2Aniline1.5NaOtBuToluene1101889
3Benzylamine2.0NaOtBuToluene1102082
4Indole1.5Cs₂CO₃Dioxane1102478

III. Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling provides a powerful method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes, leading to the synthesis of valuable arylalkynes.[19][20] This reaction typically employs a dual catalytic system of palladium and copper.[20]

Rationale for Component Selection:
  • Palladium Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) is a commonly used and effective catalyst for Sonogashira couplings.[21]

  • Copper Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst that facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[22][23]

  • Base: A mild organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.[19]

  • Solvent: Tetrahydrofuran (THF) or a similar aprotic solvent is typically used.

Detailed Protocol: Sonogashira Coupling
  • Reaction Setup: To a Schlenk tube, add N-[(3-iodophenyl)methyl]oxetan-3-amine (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and CuI (0.04 equiv.).

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

  • Reagent Addition: Add degassed THF and triethylamine (2.0-3.0 equiv.). Then, add the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) as needed.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel.

Data Summary: Sonogashira Coupling
EntryAlkyneCatalyst Loading (mol% Pd)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylacetylene2TEATHF25894
21-Hexyne2TEATHF401287
3Trimethylsilylacetylene2DIPEATHF25696
4Propargyl alcohol3TEATHF501679

IV. Heck-Mizoroki Reaction: Arylation of Alkenes

The Heck-Mizoroki reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an aryl halide and an alkene.[24][25] It is a valuable tool for the synthesis of substituted alkenes, which are important intermediates in organic synthesis.[6][26]

Rationale for Component Selection:
  • Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a widely used and effective catalyst for Heck reactions.[27]

  • Ligand: In many cases, the Heck reaction can be performed without a phosphine ligand, particularly with electron-deficient alkenes. For more challenging substrates, a ligand such as triphenylphosphine (PPh₃) may be beneficial.[25]

  • Base: An inorganic base like sodium carbonate (Na₂CO₃) or an organic base like triethylamine (TEA) is required to regenerate the Pd(0) catalyst.[24]

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is typically used.

Detailed Protocol: Heck-Mizoroki Reaction
  • Reaction Setup: To a Schlenk tube, add N-[(3-iodophenyl)methyl]oxetan-3-amine (1.0 equiv.), Pd(OAc)₂ (0.02 equiv.), and the chosen base (e.g., Na₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

  • Reagent Addition: Add the degassed solvent (e.g., DMF) and the alkene (1.5 equiv.).

  • Reaction: Place the reaction vessel in a preheated oil bath at 100-120 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Data Summary: Heck-Mizoroki Reaction
EntryAlkeneCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1n-Butyl acrylate2Na₂CO₃DMF1101885
2Styrene2TEAAcetonitrile1002478
3Acrylonitrile2Na₂CO₃DMF1101690
44-Vinylpyridine3TEADMF1202465

Conclusion and Future Directions

N-[(3-iodophenyl)methyl]oxetan-3-amine has been demonstrated to be a highly versatile and valuable building block for the synthesis of a diverse range of molecular structures through various palladium-catalyzed cross-coupling reactions. The protocols outlined in these application notes provide a robust starting point for the exploration of its synthetic utility. The presence of the oxetane-amine moiety offers significant potential for the development of novel drug candidates with improved physicochemical and pharmacological properties. Future work should focus on expanding the scope of coupling partners, exploring alternative catalytic systems to enhance efficiency and sustainability, and evaluating the biological activity of the synthesized compounds.

References

  • Applications of oxetanes in drug discovery and medicinal chemistry - PMC - NIH. (n.d.).
  • Palladium Catalysts for Cross-Coupling Reactions - Aure Chemical. (n.d.).
  • Oxetanes in Drug Discovery Campaigns - PubMed. (2023, September 28).
  • Synthetic oxetanes in drug discovery: where are we in 2025? - Taylor & Francis. (n.d.).
  • Oxetanes in Drug Discovery - PharmaBlock. (n.d.).
  • Applications of oxetanes in drug discovery and medicinal chemistry - ResearchGate. (2025, September 11).
  • Organosulphur and related ligands in Suzuki–Miyaura C–C coupling - RSC Publishing. (n.d.).
  • A Comparative Guide to Phosphine Ligands in Suzuki-M-iyaura Coupling Reactions - Benchchem. (n.d.).
  • Suzuki reaction - Wikipedia. (n.d.).
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
  • optimizing base and solvent conditions for Buchwald-Hartwig amination with bulky anilines - Benchchem. (n.d.).
  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. (n.d.).
  • Palladium-Catalyzed Transfer Iodination from Aryl Iodides to Nonactivated C(sp3)–H Bonds - ETH Zürich. (n.d.).
  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5).
  • Role of the base in Buchwald-Hartwig amination - PubMed. (2014, December 19).
  • Palladium-Catalyzed Cross-Coupling Reactions of Triorganoindium Compounds with Vinyl and Aryl Triflates or Iodides | Organic Letters - ACS Publications. (n.d.).
  • Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions | The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • Sonogashira reaction between aryl iodides and terminal alkynes in... - ResearchGate. (n.d.).
  • Formate-Mediated Aryl Halide Reductive Cross-Coupling Catalyzed by Iodide-Bridged Palladium(I - ChemRxiv. (n.d.).
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.).
  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC. (n.d.).
  • Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. (n.d.).
  • Palladium-catalyzed cross-coupling reactions of (2-pyridyl)allyldimethylsilanes with aryl iodides. - Semantic Scholar. (n.d.).
  • Ligand-free Pd-catalyzed highly selective arylation of activated and unactivated alkenes via oxidative and reductive heck coupling - RSC Publishing. (2024, February 21).
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  • Buchwald–Hartwig amination - Wikipedia. (n.d.).
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).
  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Publishing. (2023, July 25).
  • Heck Reaction - Organic Chemistry Lessons - YouTube. (2021, March 20).
  • ChemInform Abstract: Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides. | Request PDF - ResearchGate. (2025, August 6).
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.).
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  • SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES - Connect Journals. (n.d.).
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Application Note: Sonogashira Coupling of N-[(3-iodophenyl)methyl]oxetan-3-amine for Novel Compound Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Union of Oxetanes and Alkynes

The Sonogashira cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of a C(sp²)–C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[1][2] This transformation is invaluable in drug discovery and materials science for constructing complex molecular architectures under remarkably mild conditions.[3][4] Its power lies in the ability to introduce the rigid, linear alkyne linker, a key structural motif in numerous biologically active compounds and functional materials.[5]

Concurrently, the oxetane ring has emerged as a highly sought-after motif in medicinal chemistry.[6] This small, four-membered cyclic ether is not merely a passive scaffold; its incorporation can profoundly and beneficially modulate the physicochemical properties of a parent molecule.[7][8] Oxetanes are frequently employed as polar, sp³-rich surrogates for less desirable groups like gem-dimethyl or carbonyl moieties, often leading to marked improvements in aqueous solubility, metabolic stability, and lipophilicity (LogP), while also reducing the basicity of adjacent amines.[9][10][11] The U.S. FDA has approved several oxetane-containing drugs, validating their utility in clinical applications.[9]

This application note provides a detailed protocol for the Sonogashira coupling of N-[(3-iodophenyl)methyl]oxetan-3-amine , a versatile building block that combines a highly reactive aryl iodide handle with a valuable oxetane-amine fragment. This substrate serves as a gateway for introducing the beneficial oxetane motif into a diverse range of molecular scaffolds, enabling the rapid generation of novel compound libraries for screening and lead optimization.

The Core Reaction: Mechanistic Overview

The Sonogashira reaction traditionally operates via a dual catalytic system involving palladium and copper(I).[12][13] Understanding the interplay between these two catalytic cycles is crucial for troubleshooting and optimizing the reaction.

The process is initiated by the palladium cycle, where a Pd(0) species undergoes oxidative addition into the aryl-iodine bond of our substrate.[12] Simultaneously, in the copper cycle, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a highly reactive copper acetylide intermediate.[14] This copper acetylide then undergoes transmetalation with the aryl-palladium(II) complex. The final step is a reductive elimination from the palladium center, which forms the desired C-C bond of the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[14]

Sonogashira_Mechanism cluster_pd Palladium Cycle pd0 Pd(0)L₂ pd_ox Ar-Pd(II)(I)L₂ pd0->pd_ox Oxidative Addition Ar-I pd_trans Ar-Pd(II)(C≡CR')L₂ pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination Ar-C≡CR' cu_cat Cu(I)I cu_acetylide Cu(I)-C≡CR' cu_cat->cu_acetylide Base H-C≡CR' cu_acetylide->pd_ox Transfers Acetylide

Caption: The dual catalytic cycle of the Sonogashira coupling.

Experimental Protocol: Coupling of N-[(3-iodophenyl)methyl]oxetan-3-amine with Phenylacetylene

This protocol provides a robust starting point for the coupling of aryl iodides. Aryl iodides are the most reactive halides in Sonogashira couplings, often allowing for mild reaction conditions.[15]

Materials:

  • N-[(3-iodophenyl)methyl]oxetan-3-amine (Substrate 1)

  • Phenylacetylene (Substrate 2)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (Catalyst)

  • Copper(I) iodide [CuI] (Co-catalyst)

  • Triethylamine (Et₃N), anhydrous (Base/Solvent)

  • Tetrahydrofuran (THF), anhydrous (Solvent)

  • Argon or Nitrogen gas (Inert atmosphere)

  • Standard glassware (Schlenk flask or sealed vial)

Workflow Overview:

Experimental_Workflow cluster_setup cluster_reaction cluster_workup A 1. Add Substrate 1, PdCl₂(PPh₃)₂, CuI to dry Schlenk flask B 2. Seal and purge with Argon/N₂ (3x) A->B C 3. Add anhydrous THF and Et₃N via syringe B->C D 4. Add Phenylacetylene (Substrate 2) C->D E 5. Stir at RT to 40°C Monitor by TLC/LCMS D->E F 6. Filter through Celite® to remove catalyst E->F G 7. Concentrate filtrate in vacuo F->G H 8. Purify via Flash Column Chromatography G->H I 9. Characterize pure product (NMR, MS) H->I

Caption: Step-by-step experimental workflow for the Sonogashira coupling.

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add N-[(3-iodophenyl)methyl]oxetan-3-amine (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq, 2 mol%), and CuI (0.04 eq, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere. This is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling) and decomposition of the Pd(0) catalyst.[15]

  • Solvent and Base Addition: Under a positive pressure of argon, add anhydrous THF (to achieve a ~0.2 M concentration of the aryl iodide) followed by anhydrous Et₃N (3.0 eq) via syringe. The amine base is required to neutralize the HI byproduct formed during the reaction.[15]

  • Alkyne Addition: Add phenylacetylene (1.2 eq) dropwise via syringe. A slight excess of the alkyne is used to ensure complete consumption of the more valuable aryl iodide substrate.

  • Reaction Execution: Stir the reaction mixture at room temperature. If the reaction is sluggish as monitored by TLC or LC-MS, it can be gently heated to 40-50 °C. The reaction is typically complete within 3-12 hours.[5]

  • Workup - Catalyst Removal: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter it through a short pad of Celite® to remove the precipitated salts and catalyst residues. Wash the pad with additional ethyl acetate.

  • Workup - Extraction: Combine the filtrates and wash sequentially with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure coupled product.

Optimization and Troubleshooting

For novel substrates or challenging coupling partners, optimization may be necessary. The following table outlines key parameters that can be adjusted. A systematic approach, such as a Design of Experiments (DoE), can efficiently identify optimal conditions.

ParameterStandard ConditionVariation RangeRationale & Expert Insight
Catalyst Loading Pd: 2 mol%, Cu: 4 mol%Pd: 0.5-5%, Cu: 1-10%Higher loading may be needed for less reactive partners, but increases cost and potential for side products. For aryl iodides, loading can often be decreased.[16]
Temperature Room TemperatureRT - 80 °CAryl iodides are highly reactive and often couple at RT.[15] Less reactive aryl bromides or sterically hindered substrates may require heating.[17]
Base Triethylamine (Et₃N)Diisopropylamine (DIPEA), DBUThe choice of base can influence reaction rate and side product formation. DIPEA is bulkier and less nucleophilic.[15]
Solvent THF / Et₃NDMF, Dioxane, TolueneSolvent polarity can significantly impact catalyst stability and reaction rates.[18] DMF is a good polar aprotic solvent, while toluene is a non-polar option.
Copper Co-catalyst CuINone (Copper-free)While copper accelerates the reaction, it also promotes Glaser homocoupling. Copper-free protocols exist but may require specific ligands or higher temperatures.[19][20]

Common Issues & Solutions:

  • No Reaction/Low Yield:

    • Cause: Inactive catalyst, poor quality reagents.

    • Solution: Use fresh, high-purity palladium and copper catalysts. Ensure solvents and bases are anhydrous and properly degassed.[15] The reactivity order for halides is I > OTf > Br >> Cl.[15]

  • Formation of Black Precipitate (Palladium Black):

    • Cause: Decomposition of the palladium catalyst.

    • Solution: This can be caused by impurities or inappropriate solvent/temperature. Ensure rigorous inert atmosphere technique. Some anecdotal evidence suggests THF can promote this; consider switching solvents.[15][21]

  • Significant Alkyne Homocoupling (Glaser Product):

    • Cause: The copper co-catalyst promotes this side reaction, especially in the presence of oxygen.

    • Solution: Maintain a strict inert atmosphere. Reduce the amount of copper catalyst or switch to a copper-free protocol.[19] Slow addition of the alkyne can also minimize its concentration and disfavor homocoupling.[22]

Conclusion

The Sonogashira coupling of N-[(3-iodophenyl)methyl]oxetan-3-amine provides a powerful and efficient route to synthesize novel molecules incorporating the medicinally relevant oxetane moiety. The protocol detailed here is a reliable starting point, leveraging the high reactivity of the aryl iodide. By understanding the underlying mechanism and key reaction parameters, researchers can effectively troubleshoot and optimize this transformation for their specific alkyne coupling partners, facilitating the rapid expansion of chemical space in drug discovery programs.

References

  • Burkhard, J. A., Wipf, P., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]

  • Jatana, N., & Sharma, A. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 14(8), 1436-1458. [Link]

  • Scott, J. S., & Williams, G. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery, 20(12), 1-15. [Link]

  • Ferreira, R. J., et al. (2020). Chemical Space Exploration of Oxetanes. Molecules, 25(21), 5103. [Link]

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  • Wikipedia. (2024). Sonogashira coupling. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Shafi, S., et al. (2020). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. ResearchGate. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction. [Link]

  • Rossi, S. (2015). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. University of Basel. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Nasiri, F., & Vessally, E. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6585-6615. [Link]

  • Nasiri, F., & Vessally, E. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]

  • Sreelatha, A., & Sivasankaran, R. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4521-4537. [Link]

  • Khan, I., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. [Link]

  • Li, J., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 36(5), 1031-1041. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [Link]

  • Request PDF. (2025). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. ResearchGate. [Link]

  • Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. [Link]

  • Academia.edu. (n.d.). Recent advances in the application of the Sonogashira method in the synthesis of heterocyclic compounds. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2023). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. [Link]

  • ResearchGate. (n.d.). Selected examples of ligands used in decarboxylative Sonogashira coupling. [Link]

  • The Royal Society of Chemistry. (2015). Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. [Link]

  • Gelman, D., & Buchwald, S. L. (2003). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Angewandte Chemie International Edition, 42(48), 5993-5996. [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]

  • Doan, N. D., et al. (2015). Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. European Journal of Medicinal Chemistry, 104, 106-114. [Link]

  • Wang, L., et al. (2010). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 15(4), 2649-2665. [Link]

  • Request PDF. (n.d.). A Novel Pd/Ag-Catalyzed Sonogashira Coupling Reaction of Terminal Alkynes with Hypervalent Iodonium Salts. ResearchGate. [Link]

  • J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. [Link]

  • Liang, B., et al. (2005). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry, 70(10), 391-393. [Link]

  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. [Link]

  • Priyanka Jain Chemistry Classes. (2026). Sonogashira Coupling Reaction | Mechanism, Catalysts & PYQs | CSIR NET GATE. YouTube. [Link]

  • Beilstein Journals. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. PubMed. [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. [Link]

Sources

Application Note: Strategic Incorporation of N-[(3-iodophenyl)methyl]oxetan-3-amine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for advanced practitioners in peptide chemistry and drug discovery. It addresses the specific challenge of incorporating the secondary amine N-[(3-iodophenyl)methyl]oxetan-3-amine (hereafter referred to as Compound 1 ) into peptide structures.

Given the chemical nature of Compound 1 (a secondary amine lacking a carboxyl handle), it functions primarily as a terminal capping unit or a side-chain modification reagent . It cannot serve as an internal backbone extender (like an amino acid) without prior derivatization to introduce a carboxylic acid.

Executive Summary & Chemical Logic

The incorporation of N-[(3-iodophenyl)methyl]oxetan-3-amine into peptide backbones offers a dual-advantage strategy for medicinal chemistry campaigns:

  • Physicochemical Modulation (The Oxetane Effect): The oxetane ring acts as a bioisostere for gem-dimethyl or carbonyl groups. When placed at the N-terminus, it lowers lipophilicity (LogD) and improves metabolic stability against aminopeptidases by creating a sterically demanding, non-canonical terminus.

  • Late-Stage Diversification (The Aryl Iodide Warhead): The 3-iodobenzyl moiety serves as a high-reactivity handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) directly on the solid phase. This allows a single "parent" peptide to be rapidly diversified into a library of analogues.

Compound Profile:

  • Structure: Secondary amine (R-NH-R').

  • Role: Nucleophilic Capping Reagent / Peptoid Sub-monomer.

  • Key Challenge: Steric hindrance of the secondary amine requires optimized coupling/displacement protocols; Acid sensitivity of the oxetane ring requires controlled cleavage conditions.

Experimental Protocols

Protocol A: N-Terminal Incorporation via Haloacetyl Displacement (Peptoid-Hybrid Approach)

Best for: Creating a stable, "capped" N-terminus with a tertiary amide linkage.

This method utilizes a "sub-monomer" peptoid synthesis strategy.[1][2][3][4] The resin-bound peptide is first bromoacetylated, followed by nucleophilic displacement with Compound 1.[2]

Reagents Required:

  • Bromoacetic acid (1.0 M in DMF)

  • DIC (N,N'-Diisopropylcarbodiimide)[2][5]

  • Compound 1 (0.5 – 1.0 M in NMP)

  • KI (Potassium Iodide) – Catalyst for displacement

Step-by-Step Workflow:

  • Resin Preparation: Swell the Fmoc-deprotected peptidyl-resin (e.g., Rink Amide) in DMF for 20 min.

  • Acylation (Bromoacetylation):

    • Add Bromoacetic acid (10 eq. relative to resin loading) and DIC (11 eq.) to the resin.

    • Agitate for 30 minutes at room temperature.

    • Note: Perform this step in the dark or reduced light to prevent light-induced bromide degradation.

    • Wash: DMF (5 × 1 min), DCM (3 × 1 min).

  • Nucleophilic Displacement:

    • Suspend resin in a solution of Compound 1 (5 eq.) in NMP.

    • Add KI (1 eq.) dissolved in a minimal amount of DMSO/NMP.

    • Critical Step: Agitate at 50°C for 2–4 hours (or microwave: 60°C for 30 min, 25W).

    • Expert Insight: Secondary amines are poor nucleophiles compared to primary amines. The addition of KI (Finkelstein reaction in situ) and heat is mandatory to drive this reaction to completion.

    • Wash: DMF (5 × 1 min), DCM (3 × 1 min).

  • Validation: Perform a chloranil test (for secondary amines) or cleavage of a small aliquot to verify mass (Product Mass = Peptide Mass + 273.1 Da).

Protocol B: On-Resin Suzuki-Miyaura Diversification

Best for: Generating libraries from the iodinated precursor synthesized in Protocol A.

Reagents Required:

  • Aryl Boronic Acid (5 eq.)

  • Pd(PPh₃)₄ (0.1 eq.) or Pd(dppf)Cl₂·DCM (0.05 eq.)

  • Base: Na₂CO₃ (2M aqueous, 10 eq.)

  • Solvent: DME/EtOH/H₂O (2:1:1) or DMF/H₂O (9:1)

Step-by-Step Workflow:

  • Inert Atmosphere: Place the resin (containing the iodinated cap) in a reactor vessel and purge with Argon/Nitrogen for 5 mins.

  • Catalyst Addition: Dissolve the Aryl Boronic Acid and Palladium Catalyst in the degassed solvent mixture. Add to the resin.[2][4][6]

  • Base Addition: Add the aqueous base solution.

  • Reaction:

    • Microwave: 80°C for 15 minutes (recommended).

    • Thermal: 80°C for 4–6 hours under inert gas flow.

  • Wash:

    • Wash extensively with DMF, H₂O, MeOH, DMF, and finally Sodium Diethyldithiocarbamate solution (0.05 M in DMF) to scavenge residual Palladium.

Protocol C: Cleavage & Isolation (Oxetane-Safe)

Critical: Oxetanes can undergo ring-opening in highly acidic media if the local concentration of nucleophiles is high or if the amine is not protonated quickly enough.

  • Cocktail Preparation: Prepare TFA/TIPS/H₂O (95:2.5:2.5) .

    • Avoid: Thiols (EDT, DTT) if possible, as they are strong nucleophiles that might attack the protonated oxetane. If Met/Cys are present, use Triethylsilane (TES) instead of thiols.

  • Cleavage: Add cocktail to resin. Shake for 2 hours at room temperature.

  • Precipitation: Filter resin and precipitate filtrate into ice-cold diethyl ether.

  • Workup: Centrifuge, decant, and lyophilize immediately from water/acetonitrile. Do not store in acidic solution.

Data Presentation & Visualization

Comparative Analysis of Incorporation Methods
FeatureMethod A: Haloacetyl DisplacementMethod B: Reductive AminationMethod C: Succinylation (Linker)
Chemistry Type SN2 DisplacementReductive AlkylationAmide Coupling
Reactivity Moderate (Requires Heat/KI)Low (Steric hindrance)High
Linkage Created Tertiary Amine (Peptoid-like)Tertiary AmineAmide (via linker)
Backbone Flexibility High (Rotatable bonds)HighModerate
Stability High (Protease Resistant)HighHigh
Suitability Recommended Difficult for secondary aminesChanges structure significantly
Workflow Visualization (Graphviz)

G Figure 1: Step-wise workflow for incorporating N-[(3-iodophenyl)methyl]oxetan-3-amine via sub-monomer synthesis followed by Pd-catalyzed diversification. cluster_0 Phase 1: Incorporation cluster_1 Phase 2: Diversification Resin Peptidyl-Resin (Free N-Terminus) BrAc Bromoacetylation (Br-CH2-COOH, DIC) Resin->BrAc Inter1 Bromoacetyl-Resin BrAc->Inter1 Disp Displacement (Compound 1, KI, 50°C) Inter1->Disp Capped Iodo-Oxetane Capped Peptide Disp->Capped Suzuki Suzuki Coupling (R-B(OH)2, Pd(0)) Capped->Suzuki Final Functionalized Library Member Suzuki->Final

Scientific Rationale & Troubleshooting (E-E-A-T)

Why This Strategy Works

The Sub-monomer approach (Protocol A) is selected over direct coupling because Compound 1 is a secondary amine. Direct coupling of a secondary amine to a resin-bound carboxylic acid using standard reagents (HBTU/HATU) is notoriously difficult due to steric clash and often results in low yields or epimerization of the preceding amino acid.

  • Mechanistic Insight: By reversing the polarity—putting the electrophile (bromide) on the resin and using the amine as the nucleophile—we leverage the high local concentration of the amine in solution to drive the reaction.

The Oxetane Stability Paradox

While oxetanes are strained rings, 3-aminooxetanes are surprisingly robust in TFA.

  • Explanation: Upon exposure to TFA, the basic amine nitrogen (pKa ~ 8-9) protonates immediately. This ammonium cation exerts a strong electron-withdrawing effect, destabilizing the formation of the carbocation required for ring opening.

  • Caution: If the amine is acylated (forming an amide, as in Method C), the nitrogen is less basic. In Protocol A, the resulting product is a tertiary amine, which remains basic enough to protonate and protect the ring during cleavage [1].

Troubleshooting Guide
ObservationProbable CauseCorrective Action
Incomplete Displacement Steric hindrance of secondary amine.Increase Temp to 60°C; Use Microwave; Refresh KI; Switch solvent to pure DMSO.
Ring Opening (Mass +18) Acid hydrolysis during cleavage.Ensure cleavage cocktail is cold; Reduce cleavage time; Avoid thiols; Lyophilize immediately.
Black Resin (Suzuki) Pd precipitation.Wash resin with Na-Diethyldithiocarbamate or EDTA solution after coupling.

References

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Bioisosteres for Carbonyl Groups and Gem-Dimethyl Groups. Angewandte Chemie International Edition. [Link]

  • Zuckermann, R. N., et al. (1992). Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis. Journal of the American Chemical Society. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

  • Burley, K.H., et al. (2020). Oxetane Incorporation into the Peptide Backbone: Structural and Stability Effects. Physical Chemistry Chemical Physics.[7] [Link]

Sources

Application Notes and Protocols for the Preparation of Oxetane-Containing Fragment Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Oxetanes in Drug Discovery

The oxetane ring, a four-membered saturated heterocycle containing an oxygen atom, has emerged from a synthetic curiosity to a cornerstone motif in modern medicinal chemistry.[1][2] Its unique combination of properties—low molecular weight, high polarity, and a distinct three-dimensional geometry—makes it an invaluable tool for drug designers seeking to optimize the physicochemical and pharmacokinetic profiles of lead compounds.[3][4] Oxetanes are often employed as bioisosteres for frequently used functional groups like gem-dimethyl and carbonyl moieties.[5][6] This substitution can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also modulating the basicity of nearby functional groups.[1][7]

Fragment-Based Drug Discovery (FBDD) relies on the initial screening of low molecular weight compounds, or "fragments," to identify starting points for lead optimization.[8][9] The quality and diversity of the fragment library are paramount to the success of any FBDD campaign.[10] This guide provides a comprehensive overview of the preparation of high-quality oxetane-containing fragment libraries, from synthetic strategies and purification protocols to rigorous quality control measures.

I. Strategic Synthesis of Oxetane-Containing Fragments

The successful incorporation of the oxetane motif into a fragment library requires a robust and versatile synthetic toolkit. Several methods have been established for the construction of the oxetane ring, each with its own advantages and substrate scope.

A. The Paternò-Büchi Reaction: A Photochemical Approach

The Paternò-Büchi reaction is a powerful photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to yield an oxetane.[11][12] This reaction is particularly useful for accessing a wide range of substituted oxetanes.[13]

Mechanism: The reaction is initiated by the photoexcitation of the carbonyl compound to its triplet state. This excited species then adds to the ground-state alkene to form a 1,4-biradical intermediate, which subsequently undergoes intersystem crossing and ring closure to afford the oxetane product.[13][14]

Protocol 1: General Procedure for the Paternò-Büchi Reaction [7][10]

  • Reaction Setup: In a quartz reaction vessel, dissolve the carbonyl compound (1.0 equiv.) and the alkene (2.0-5.0 equiv.) in a suitable non-polar solvent (e.g., benzene, cyclohexane, or p-xylene) to achieve a concentration of 0.1-0.5 M.

  • Degassing: Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can quench the excited triplet state of the carbonyl.

  • Irradiation: Irradiate the reaction mixture with a UV lamp (typically at 300 nm for aromatic carbonyls or 254 nm for aliphatic carbonyls) while maintaining a constant temperature (usually room temperature). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired oxetane.

B. Intramolecular Williamson Etherification: A Classic Cyclization

The Williamson ether synthesis is a classic and reliable method for forming ethers, and its intramolecular variant is a common strategy for constructing cyclic ethers, including oxetanes.[15][16] This approach involves the cyclization of a γ-halo alcohol under basic conditions.

Causality: The reaction proceeds via an SN2 mechanism where an alkoxide, generated by the deprotonation of the alcohol, displaces an intramolecular halide or other suitable leaving group. The success of this 4-exo-tet cyclization can be influenced by factors such as ring strain and competing side reactions like Grob fragmentation.[17]

Protocol 2: Synthesis of a 3-Substituted Oxetane via Williamson Etherification [18][19]

  • Precursor Synthesis: Synthesize the requisite γ-halo alcohol precursor. For example, treatment of a suitable epoxide with a Grignard reagent containing a protected hydroxymethyl group, followed by deprotection and conversion of the alcohol to a halide.

  • Cyclization: a. Dissolve the γ-halo alcohol (1.0 equiv.) in a suitable solvent such as ethanol or tetrahydrofuran (THF). b. Add a strong base, such as sodium hydride (NaH, 1.2 equiv.) or sodium hydroxide (NaOH, 1.2 equiv.), portion-wise at 0 °C. c. Allow the reaction to warm to room temperature or heat to reflux, monitoring by TLC until the starting material is consumed.

  • Workup: Carefully quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

C. Modern Rhodium-Catalyzed Approaches

Recent advances in catalysis have provided new and efficient methods for oxetane synthesis. Rhodium-catalyzed O-H insertion and subsequent C-C bond-forming cyclization has emerged as a powerful strategy for the preparation of diversely functionalized oxetanes.[20][21]

Mechanism: This method involves the reaction of a diazo compound with an alcohol to form an O-H insertion product, which then undergoes an intramolecular cyclization to form the oxetane ring.

Protocol 3: Rhodium-Catalyzed Synthesis of a 2,2-Disubstituted Oxetane [20]

  • O-H Insertion: a. To a solution of the diazo compound (1.1 equiv.) in a suitable solvent like benzene, add the 2-bromoethanol (1.0 equiv.) and a catalytic amount of rhodium(II) acetate dimer (Rh₂(OAc)₄, 0.5 mol%). b. Heat the reaction mixture to 80 °C and monitor by TLC.

  • Cyclization: a. After completion of the O-H insertion, cool the reaction mixture and add it to a suspension of sodium hydride (1.2 equiv.) in N,N-dimethylformamide (DMF) at 0 °C. b. Allow the reaction to warm to room temperature and stir until the cyclization is complete.

  • Workup and Purification: Quench the reaction with water, extract the product, and purify by flash column chromatography.

II. Purification of Oxetane-Containing Fragment Libraries

The purity of a fragment library is critical for the reliability of screening data.[10][22] Impurities can lead to false positives or negatives, wasting valuable time and resources.[23] Flash column chromatography and preparative high-performance liquid chromatography (HPLC) are the most common techniques for purifying small molecule libraries.[24][25]

A. Flash Column Chromatography

Flash chromatography is a rapid and efficient method for purifying multi-milligram to gram quantities of compounds.[26][27]

Protocol 4: Purification of an Oxetane Fragment by Flash Chromatography [28]

  • TLC Method Development: Develop a TLC solvent system that provides good separation of the desired oxetane from impurities, with an Rf value of approximately 0.2-0.4 for the product.

  • Column Packing: Pack a flash chromatography column with silica gel, using a slurry packing method with the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Load the dry silica onto the top of the column.

  • Elution: Elute the column with the predetermined solvent system, applying positive pressure.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

B. Preparative HPLC

Preparative HPLC offers higher resolution than flash chromatography and is suitable for purifying smaller quantities of material or for separating closely related compounds.[6][12]

Protocol 5: Preparative HPLC Purification of an Oxetane Fragment [29][30]

  • Analytical Method Development: Develop an analytical HPLC method to achieve baseline separation of the target compound from impurities.

  • Method Scaling: Scale up the analytical method to a preparative scale, adjusting the column size, flow rate, and injection volume accordingly.

  • Sample Preparation: Dissolve the crude sample in the mobile phase.

  • Purification: Perform the preparative HPLC run, collecting fractions based on UV detection or mass spectrometry.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm their purity.

  • Solvent Removal: Combine the pure fractions and remove the solvent, often by lyophilization if the mobile phase contains water.

III. Quality Control of the Fragment Library

Rigorous quality control (QC) is essential to ensure the integrity and utility of the fragment library.[1][2] This involves confirming the identity, purity, and solubility of each compound.

A. Identity and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary methods for confirming the structure and assessing the purity of organic compounds.[4][31]

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides information on both the purity of a compound and its molecular weight, confirming its identity.[32][33]

Table 1: Quality Control Acceptance Criteria for a Fragment Library

ParameterMethodAcceptance Criteria
Identity ¹H NMR, ¹³C NMR, LC-MSSpectra consistent with the proposed structure; Molecular ion observed in MS
Purity ¹H NMR, LC-MS (UV)≥ 95%
Solubility Nephelometry, NMR-based assays≥ 1 mM in aqueous buffer; ≥ 20 mM in DMSO
B. Solubility Assessment

Since fragment screening is often performed at high concentrations, ensuring adequate solubility is crucial to avoid false negatives.[8][23]

Protocol 6: High-Throughput Solubility Assessment [11]

  • Stock Solution Preparation: Prepare high-concentration stock solutions of the fragments in DMSO (e.g., 50-200 mM).

  • Aqueous Solution Preparation: Dispense the DMSO stock solutions into an aqueous buffer (e.g., phosphate-buffered saline) to achieve the desired final screening concentration (e.g., 1 mM).

  • Equilibration: Allow the solutions to equilibrate for a set period (e.g., 24 hours).

  • Analysis: Analyze the solutions for precipitation using a nephelometer or by centrifuging the samples and analyzing the supernatant by NMR or HPLC to determine the concentration of the dissolved compound.

IV. Library Management: Storage and Handling

Proper storage and handling are essential to maintain the long-term integrity of the fragment library.[31][34]

  • Storage Conditions: Store stock solutions in DMSO at -20°C or -80°C in tightly sealed containers to minimize water absorption and degradation.[1][35] Avoid repeated freeze-thaw cycles.[1]

  • Container Selection: Use high-quality, inert containers such as glass vials or polypropylene plates.

  • Inert Atmosphere: For particularly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) may be necessary.[34]

  • Inventory Management: Maintain a detailed and accurate inventory of the library, including the structure, purity, concentration, and storage location of each compound.

V. Visualizing the Workflow

A well-defined workflow is crucial for the efficient and reproducible preparation of a high-quality fragment library.

FBDD_Library_Prep cluster_synthesis Synthesis cluster_purification Purification cluster_qc Quality Control cluster_management Library Management Synthesis_Strategy Select Synthesis Strategy (Paternò-Büchi, Williamson, etc.) Reaction Perform Synthesis Synthesis_Strategy->Reaction Workup Reaction Workup Reaction->Workup Purification_Method Select Purification Method (Flash Chromatography, Prep HPLC) Workup->Purification_Method Crude Product Purify Purify Crude Product Purification_Method->Purify Fraction_Analysis Analyze Fractions Purify->Fraction_Analysis QC_Analysis Perform QC Analysis (NMR, LC-MS, Solubility) Fraction_Analysis->QC_Analysis Purified Compound Data_Review Review Data vs. Criteria QC_Analysis->Data_Review Data_Review->Purify Fail Plating Plate Pure Compounds Data_Review->Plating Pass Storage Store Library Plates Plating->Storage Database Update Database Storage->Database

Sources

Buchwald-Hartwig amination using N-[(3-iodophenyl)methyl]oxetan-3-amine

Application Note: Precision Buchwald-Hartwig Amination of -[(3-iodophenyl)methyl]oxetan-3-amine[1]

Executive Summary & Strategic Analysis

solubility-enhancing oxetane motifaryl iodide
  • The Electrophile: The 3-iodophenyl moiety (highly reactive to oxidative addition).

  • The Nucleophile: The secondary alkyl amine (highly reactive toward transmetallated Pd species).

The Challenge: Attempting a direct Buchwald-Hartwig coupling with an external amine will result in uncontrolled oligomerization (intermolecular self-coupling) or macrocyclization, as the internal amine competes with the external nucleophile.

The Solution: This protocol mandates a Protection-Coupling-Deprotection (PCD) strategy. Crucially, because oxetane rings are liable to acid-catalyzed ring opening (e.g., by TFA used for Boc removal), this guide utilizes Fmoc-protection , which is removed under mild basic conditions compatible with the oxetane core.

Reaction Pathway Visualization

The following logic flow illustrates the critical decision points and the recommended "Oxetane-Safe" route.

GStartStarting MaterialN-[(3-iodophenyl)methyl]oxetan-3-amineDirectDirect Coupling(Unprotected)Start->DirectAdd Pd/Base/AmineProtectStep 1: Fmoc Protection(Base-Stable Group)Start->ProtectFmoc-Cl, NaHCO3PolymerFAILURE: Oligomerization& Mixed ProductsDirect->PolymerCouplingStep 2: Buchwald-HartwigCross-CouplingProtect->CouplingR-NH2, Pd Cat.DeprotectStep 3: Fmoc Deprotection(Piperidine/DMF)Coupling->DeprotectBase TreatmentFinalTarget Product(Functionalized Scaffold)Deprotect->FinalPurification

Figure 1: Strategic workflow comparing the failed direct route (Red) vs. the recommended Fmoc-protected route (Green) to ensure chemoselectivity and oxetane survival.

Experimental Protocols

Protocol A: Fmoc Protection (The "Safety Net")

Objective: Mask the internal secondary amine to prevent self-coupling.

Reagents:

  • Substrate:

    
    -[(3-iodophenyl)methyl]oxetan-3-amine (1.0 equiv)
    
  • Reagent: Fmoc-Cl (9-Fluorenylmethoxycarbonyl chloride) (1.1 equiv)

  • Base: Sodium Bicarbonate (NaHCO

    
    ) (2.5 equiv) or DIPEA (1.5 equiv)
    
  • Solvent: 1,4-Dioxane / Water (1:1 v/v) or DCM (if using DIPEA)

Procedure:

  • Dissolution: Dissolve 1.0 mmol of the substrate in 5 mL of 1,4-dioxane. Add 5 mL of saturated aqueous NaHCO

    
    .
    
  • Addition: Cool the mixture to 0 °C. Add Fmoc-Cl (1.1 mmol) dropwise over 10 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LC-MS (Target mass = MW + 222).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na

    
    SO
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc). Note: The product is now an Aryl Iodide with a protected amine.

Protocol B: Buchwald-Hartwig Cross-Coupling

Objective: Couple the Aryl Iodide with an external amine (Primary or Secondary).

Catalyst Selection Guide:

Coupling Partner Recommended Ligand Catalyst Source Base

| Primary Amines | BrettPhos | Pd(OAc)





Secondary AminesRuPhos




AnilinesXantPhos




Step-by-Step Procedure:

  • Preparation: In a glovebox or under Argon flow, charge a reaction vial with:

    • Fmoc-Protected Substrate (1.0 equiv)

    • External Amine (1.2 equiv)[1]

    • Pd

      
      (dba)
      
      
      (0.02 equiv / 2 mol%)
    • Ligand (e.g., BrettPhos) (0.04 equiv / 4 mol%)

    • Base (Cs

      
      CO
      
      
      , 2.0 equiv) — Preferred over alkoxides to minimize risk to the Fmoc group, though Fmoc is generally stable to carbonate bases.
  • Solvent: Add anhydrous 1,4-Dioxane or Toluene (0.2 M concentration).

  • Activation: Seal the vial and heat to 80–100 °C for 12–18 hours.

    • Tip: Aryl Iodides are highly reactive; if the external amine is valuable, you can lower the temp to 60 °C and extend time.

  • Monitoring: Check for consumption of the Aryl Iodide.

  • Workup: Filter through a Celite pad to remove Pd/Salts. Concentrate the filtrate. Proceed directly to deprotection or purify if necessary.

Protocol C: Oxetane-Safe Deprotection

Objective: Remove Fmoc without opening the oxetane ring. Warning: Do NOT use TFA or HCl (Standard Boc removal conditions), as these will hydrolyze the oxetane.

Reagents:

  • 20% Piperidine in DMF (v/v)

Procedure:

  • Reaction: Dissolve the coupled intermediate in 20% Piperidine/DMF solution (approx. 5 mL per mmol).

  • Time: Stir at RT for 30–60 minutes.

  • Workup: Evaporate DMF under reduced pressure (or wash with water if scale allows).

  • Final Purification: Reverse-phase HPLC (using Ammonium Bicarbonate buffer, pH 10) or silica chromatography (DCM/MeOH/NH

    
    ).
    
    • Note: Avoid acidic mobile phases (0.1% TFA) during purification to preserve the oxetane. Use Formic Acid or Ammonium Acetate if pH adjustment is needed, but keep pH > 3.

Data & Troubleshooting

Comparative Stability Data
ConditionOxetane StabilityProtecting Group FateRecommendation
50% TFA / DCM Unstable (Ring Opening)Boc RemovedAVOID
HCl / Dioxane Unstable (Ring Opening)Boc RemovedAVOID
20% Piperidine Stable Fmoc RemovedRECOMMENDED
H

/ Pd/C
Stable Cbz RemovedRISKY (May reduce Ar-I if unreacted)
Troubleshooting "The Black Box"
  • Problem: Low conversion of Aryl Iodide.

    • Cause: Iodide inhibition. The released iodide ion can poison the Pd catalyst by forming stable PdL

      
      I
      
      
      species.
    • Fix: Switch to a bulky biaryl phosphine ligand (BrettPhos/RuPhos) which helps dissociate the iodide, or ensure high stirring rates to prevent salt caking.

  • Problem: Product decomposition during workup.

    • Cause: Acidic traces in CDCl

      
       or silica gel.
      
    • Fix: Neutralize silica gel with 1% Et

      
      N before running the column. Use basic alumina if possible.
      

References

  • Development of Buchwald-Hartwig Amination

    • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3][4][5][6][7] Reaction of aryl bromides with tin amides. Journal of the American Chemical Society. Link

  • Oxetane Stability in Medicinal Chemistry

    • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile elements in drug discovery and synthesis. Angewandte Chemie International Edition. Link

  • Ligand Selection Guide (BrettPhos/RuPhos)

    • Maitre, P., et al. (2011). A General and Efficient Catalyst System for the Palladium-Catalyzed Amination of Aryl Halides.[6] Journal of the American Chemical Society. Link

  • Fmoc Protection Protocols

    • Carpino, L. A., & Han, G. Y. (1972). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. The Journal of Organic Chemistry. Link

Troubleshooting & Optimization

Technical Support Center: Stability of the Oxetane Ring in Acidic Reaction Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical insights and practical troubleshooting advice for navigating the complexities of oxetane chemistry under acidic conditions. The inherent ring strain of the four-membered oxetane ring, coupled with the basicity of the oxygen atom, makes it susceptible to acid-catalyzed ring-opening reactions.[1][2] However, the notion that oxetanes are universally unstable in acidic media is a common misconception.[1][3] Their stability is a nuanced interplay of substitution patterns, the nature of the acidic catalyst, and the presence of nucleophiles.[3][4]

This resource will equip you with the knowledge to predict and control the reactivity of oxetane-containing molecules in your experiments.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter, providing not just solutions but also the underlying chemical principles.

Problem 1: Unexpected Ring-Opening and Decomposition During Aqueous Acidic Workup

Scenario: You've successfully completed a reaction on a molecule containing a 3,3-disubstituted oxetane. However, upon aqueous acidic workup (e.g., washing with 1M HCl) to remove basic impurities, you observe significant decomposition of your product, evidenced by TLC/LC-MS analysis showing multiple new, more polar spots/peaks.

Root Cause Analysis:

While 3,3-disubstituted oxetanes are generally more stable than other substitution patterns due to steric hindrance around the C-O bonds[1][3], they are not entirely inert to strong acidic conditions. The protonation of the oxetane oxygen by a Brønsted acid (like HCl) activates the ring, making it susceptible to nucleophilic attack by water or the conjugate base of the acid (Cl⁻).[3] The presence of certain functional groups on your molecule can exacerbate this issue.

Troubleshooting Protocol:

  • Avoid Strong Aqueous Acids: Whenever possible, use milder methods to neutralize your reaction mixture.

    • Alternative: A saturated aqueous solution of ammonium chloride (NH₄Cl) is a good first choice. Its mildly acidic nature (pH ~4.5-5.5) is often sufficient to protonate and quench basic reagents without promoting significant oxetane ring-opening.

    • For more stubborn basic impurities: Consider a wash with a dilute solution of a weaker acid, such as 10% aqueous citric acid or tartaric acid.

  • Minimize Contact Time: If a stronger acid wash is unavoidable, perform the extraction quickly and at low temperatures (0-5 °C) to reduce the rate of the ring-opening reaction.

  • Non-Aqueous Workup: In sensitive cases, a non-aqueous workup may be necessary. This can involve direct filtration through a plug of silica gel or celite to remove solid byproducts, followed by evaporation of the solvent.

  • Enzymatic Hydrolysis for Ester Cleavage: If the acidic workup is intended for ester hydrolysis, consider enzymatic methods. For instance, lipase L2 from Candida antarctica has been shown to hydrolyze esters in the presence of an oxetane ring without causing degradation.[5]

Problem 2: Low Yields in Lewis Acid-Catalyzed Reactions Due to Oxetane Ring Cleavage

Scenario: You are performing a reaction, such as a Friedel-Crafts acylation or a reaction involving a Lewis acid-activated electrophile, on a substrate containing an oxetane ring. You observe low yields of the desired product and the formation of byproducts consistent with ring-opening (e.g., 1,3-diols or their derivatives).

Root Cause Analysis:

Lewis acids, by definition, are electron-pair acceptors and can coordinate strongly with the lone pairs of the oxetane oxygen.[6] This coordination activates the ring, making it highly susceptible to nucleophilic attack, sometimes even by weak nucleophiles present in the reaction mixture.[2][7] Strong Lewis acids like AlCl₃ or TiCl₄ are particularly aggressive in promoting this side reaction.

Troubleshooting Protocol:

  • Screen Lewis Acids: The choice of Lewis acid is critical. Opt for milder Lewis acids that are less likely to aggressively coordinate with the oxetane.

    • Good starting points: ZnCl₂, Sc(OTf)₃, or In(OTf)₃. These have been shown to be effective catalysts in various transformations while being more tolerant of sensitive functional groups.

  • Control Stoichiometry and Temperature:

    • Use the minimum effective catalytic amount of the Lewis acid.

    • Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Often, starting at -78 °C and slowly warming is a good strategy.

  • Consider a Brønsted Acid Catalyst: In some cases, a strong Brønsted acid can be a viable alternative to a Lewis acid.[6][8] For example, triflimide (Tf₂NH) has been used to catalyze reactions involving oxetanols by selectively activating the hydroxyl group over the oxetane ring.[9]

Decision Workflow for Acid Catalyst Selection

start Reaction requires acid catalysis lewis_acid Is a Lewis acid necessary for the desired transformation? start->lewis_acid bronsted_acid_option Consider a Brønsted acid catalyst (e.g., Tf₂NH, PTSA) lewis_acid->bronsted_acid_option No strong_lewis Is a strong Lewis acid (e.g., AlCl₃, TiCl₄) required? lewis_acid->strong_lewis Yes troubleshoot Ring-opening observed? bronsted_acid_option->troubleshoot mild_lewis Start with a mild Lewis acid (e.g., ZnCl₂, Sc(OTf)₃) at low temperature strong_lewis->mild_lewis No optimize Optimize stoichiometry and temperature strong_lewis->optimize Yes mild_lewis->troubleshoot optimize->troubleshoot success Successful Reaction troubleshoot->success No alternative_catalyst Screen alternative milder Lewis acids or consider a Brønsted acid troubleshoot->alternative_catalyst Yes alternative_catalyst->troubleshoot failure Persistent Ring-Opening alternative_catalyst->failure No improvement

Caption: Decision tree for selecting an appropriate acid catalyst.

Frequently Asked Questions (FAQs)

Q1: How does the substitution pattern on the oxetane ring affect its stability in acidic conditions?

A1: The substitution pattern is a critical determinant of oxetane stability.[1]

  • 3,3-Disubstituted Oxetanes: These are generally the most stable. The substituents sterically hinder the approach of nucleophiles to the C-O antibonding orbitals, thus impeding the ring-opening reaction.[1][3] Many 3,3-disubstituted oxetanes exhibit remarkable stability, even at a pH of 1.[3][10]

  • Monosubstituted Oxetanes: These are generally less stable than their 3,3-disubstituted counterparts.[11]

  • 2-Substituted Oxetanes: Oxetanes with electron-donating groups at the C2 position are likely to be unstable as these groups can stabilize a developing positive charge during the ring-opening mechanism.[1]

  • Internal Nucleophiles: The presence of an internal nucleophile, such as a nearby alcohol or amine, can significantly decrease stability. Under acidic conditions, these groups can facilitate intramolecular ring-opening to form larger rings (e.g., tetrahydrofurans or piperidines).[1][12][13]

Table 1: Relative Stability of Substituted Oxetanes in Acidic Media

Substitution PatternGeneral StabilityKey Factors
3,3-Disubstituted HighSteric hindrance at the 3-position impedes nucleophilic attack.[1][3]
2-Substituted Moderate to LowElectron-donating groups at C2 can stabilize a carbocation intermediate, promoting ring-opening.[1]
Unsubstituted ModerateLess sterically hindered than 3,3-disubstituted analogs, making it more susceptible to nucleophilic attack.
With Internal Nucleophiles LowProne to intramolecular ring-opening, even in 3,3-disubstituted systems.[1][12][13]

Q2: Are there any acidic conditions under which the oxetane ring is generally considered stable?

A2: Yes, while strong acids can be problematic, oxetanes are often compatible with a range of milder acidic conditions.

  • Carboxylic Acids: The presence of a carboxylic acid group within the same molecule is generally well-tolerated. Ring-opening is typically only observed upon treatment with strong acids.[14] However, β-oxetane carboxylic acids have been shown to isomerize into lactones under certain conditions.[12]

  • Mildly Acidic Buffers: As mentioned in the troubleshooting guide, buffers like saturated aqueous NH₄Cl are usually safe for workups.

  • Silica Gel Chromatography: Routine purification by silica gel chromatography, which is slightly acidic, is generally not an issue for most oxetane-containing compounds.

Q3: What is the mechanistic difference between Brønsted acid and Lewis acid-catalyzed ring-opening of oxetanes?

A3: Both Brønsted and Lewis acids activate the oxetane ring for nucleophilic attack, but they do so through different initial steps.[6][11]

  • Brønsted Acid Catalysis: A Brønsted acid donates a proton to the oxetane oxygen, forming a protonated oxetane (an oxonium ion).[6] This increases the electrophilicity of the ring carbons and makes the protonated oxygen a better leaving group. A nucleophile then attacks one of the ring carbons in an Sₙ2 or Sₙ1-like fashion, leading to ring opening.

  • Lewis Acid Catalysis: A Lewis acid accepts a pair of electrons from the oxetane oxygen, forming a Lewis acid-base adduct.[6] This coordination polarizes the C-O bonds, making the ring carbons more electrophilic and susceptible to nucleophilic attack.[2]

Mechanism of Acid-Catalyzed Oxetane Ring-Opening

cluster_0 Brønsted Acid Catalysis cluster_1 Lewis Acid Catalysis b_start Oxetane b_protonation Protonated Oxetane (Oxonium Ion) b_start->b_protonation + H⁺ b_attack Nucleophilic Attack b_protonation->b_attack + Nu⁻ b_product Ring-Opened Product b_attack->b_product l_start Oxetane l_coordination Lewis Acid Adduct l_start->l_coordination + Lewis Acid l_attack Nucleophilic Attack l_coordination->l_attack + Nu⁻ l_product Ring-Opened Product l_attack->l_product

Sources

Technical Support Center: Reductive Amination of Hindered Oxetane Amines

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: OX-AM-8842 Subject: Troubleshooting low conversion and ring-opening in hindered oxetane reductive aminations. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Executive Summary: The "Oxetane Paradox"

The incorporation of oxetane rings into drug scaffolds—specifically 3-aminooxetanes—is a high-value strategy in modern medicinal chemistry.[1] These "polar hydrophobic" modules lower lipophilicity (LogD) while blocking metabolic soft spots (isosteric to gem-dimethyl groups) [1].[1][2]

However, you are likely encountering the "Oxetane Paradox" :

  • Kinetic Stall: The inductive effect of the ring oxygen significantly lowers the basicity (and nucleophilicity) of the amine, making imine formation sluggish, especially with hindered ketones.

  • Thermodynamic Fragility: The ring strain (~107 kJ/mol) makes the system susceptible to acid-catalyzed ring opening, yet acid catalysis is often required to drive the sluggish imine formation.[2]

This guide provides a self-validating troubleshooting workflow to navigate this narrow stability window.

Diagnostic Matrix: Identify Your Failure Mode

Before altering reagents, match your observation to the failure mode below.

Observation (LCMS/NMR)DiagnosisRoot CauseImmediate Action
Start Material (SM) Unchanged The Kinetic Stall Low nucleophilicity of oxetane amine (pKa ~7.[1][2]0) + Steric hindrance.[1][2][3]Switch to Titanium(IV) Isopropoxide protocol (See Section 4).[1][2]
M+18 Peak or Complex Mix The Acid Crash Acid-catalyzed ring opening (hydrolysis or nucleophilic attack).[1][2]Stop using acetic acid/STAB.[1][2] Switch to neutral conditions or Pyridine-Borane.[1][2]
Product "Disappears" in Workup The Polarity Trap Oxetane amines are highly polar and water-soluble.[1]Do not use dilute acid wash.[1][2] Use "Salting Out" extraction or SCX resin.[1][2]

Deep Dive: The Science of Failure

The Nucleophilicity Deficit (Why it's slow)

Standard reductive amination relies on the amine attacking the carbonyl to form a hemiaminal, which dehydrates to an imine.

  • Standard Amine (e.g., Isopropylamine): pKa ~10.[2]6. Strong nucleophile.[1][2]

  • 3-Aminooxetane: pKa ~7.0 [2].[1][2][4][5] The oxygen atom exerts a strong electron-withdrawing inductive effect ($ -I $), reducing electron density at the nitrogen.[2]

Impact: 3-Aminooxetane is ~3.5 log units (3000x) less basic than its acyclic analogs.[1][2] With a hindered ketone, the equilibrium constant ($ K_{eq} $) for imine formation is extremely low.[2] Standard STAB (Sodium Triacetoxyborohydride) protocols often fail because the imine never forms in sufficient concentration.[1][2]

The Ring Strain Danger (Why it breaks)

While 3-substituted oxetanes are remarkably stable to base, they are vulnerable to Brønsted acids.[2]

  • Mechanism: Protonation of the ring oxygen activates the C-O bond.

  • Result: Any nucleophile (water, solvent, or the hydride source itself) attacks the

    
    -carbon, relieving ring strain but destroying your pharmacophore.[2]
    

Validated Protocols & Workflows

Workflow Visualization

The following decision tree outlines the logic for reagent selection based on steric hindrance and acid sensitivity.

G Start START: Reductive Amination of Oxetane Amine CheckSterics Is the Carbonyl Hindered? Start->CheckSterics UnHindered Unhindered (Aldehyde/Cyclic Ketone) CheckSterics->UnHindered No Hindered Hindered (Acyclic Ketone/Bulky) CheckSterics->Hindered Yes StandardProtocol Protocol A: Buffered STAB (pH 5-6 controlled) UnHindered->StandardProtocol LewisAcid Protocol B: Ti(OiPr)4 mediated (Dehydrating conditions) Hindered->LewisAcid Fail_RingOpen Ring Opening Observed? StandardProtocol->Fail_RingOpen Success Isolate Product LewisAcid->Success Fail_RingOpen->Success No Alt_PyBor Protocol C: Pyridine-Borane (Neutral conditions) Fail_RingOpen->Alt_PyBor Yes

Figure 1: Decision matrix for reagent selection.[1][2] Protocol B is recommended for most hindered oxetane couplings.

Protocol A: Buffered STAB (For Unhindered Substrates)

Use this only for aldehydes or highly reactive ketones.[2]

  • Mix: 1.0 eq Ketone + 1.2 eq Oxetane Amine in DCE (Dichloroethane).

  • Buffer: Add 1.5 eq Acetic Acid (Do not use stronger acids like TFA).

  • Reductant: Add 1.5 eq NaBH(OAc)3 (STAB).

  • Time: Stir 4-16h at Room Temp.

  • Check: If conversion <50%, abort and switch to Protocol B.

Protocol B: The Titanium(IV) Isopropoxide Method (For Hindered Substrates)

This is the "Gold Standard" for hindered amines.[2] Ti(OiPr)4 acts as both a Lewis Acid to activate the carbonyl and a water scavenger to drive the equilibrium.

Safety Note: Ti(OiPr)4 is moisture sensitive.[1][2]

  • Dehydration: In a dry vial under $ N_2 $, combine:

    • 1.0 eq Ketone[1][6]

    • 1.5 eq Oxetane Amine[1][5]

    • 2.0 eq Titanium(IV) isopropoxide (neat).[1][2]

  • Imine Formation: Stir at Room Temperature for 6–12 hours.

    • Note: Do not heat >40°C unless absolutely necessary; high heat + Lewis Acid = Ring Opening.[1][2]

  • Reduction: Dilute the viscous mixture with dry Ethanol or Methanol (caution: exotherm).[1][2]

  • Add Hydride: Add 2.0 eq NaBH4 (Sodium Borohydride) carefully.[1][2]

    • Why NaBH4? STAB is not compatible with the basic alkoxide conditions generated by Ti(OiPr)4.[1][2]

  • Quench: Add water (precipitates $ TiO_2 $).[1][2] Filter through Celite.[1][2]

FAQ: Troubleshooting Specific Issues

Q: I used Ti(OiPr)4 and saw the product, but the yield is low after workup. Where did it go? A: You likely lost it to the aqueous layer.[1]

  • The Problem: Oxetane amines are polar. When you quench the Ti reaction with water/base, the amine stays in the water.

  • The Fix:

    • Solid Phase Extraction (SCX-2): Load the crude reaction mixture (after filtration) onto an acidic resin (SCX-2).[1][2] Wash with MeOH (removes non-basic impurities).[1][2] Elute product with $ NH_3 $/MeOH.[1][2]

    • "Salting Out": Saturate the aqueous layer with NaCl or $ K_2CO_3 $ before extracting with DCM/IPA (3:1 ratio).[1][2]

Q: I see a "M+18" peak in LCMS. Is this the hydrate? A: No, it is likely the ring-opened amino-alcohol.

  • Mechanism: The oxetane ring has opened by attacking water.[1]

  • Solution: Your conditions are too acidic.[1][2] If using STAB, reduce Acetic Acid.[1][2] If using Ti(OiPr)4, ensure you are not heating the reaction excessively.[2] Switch to 2-Picoline Borane complex in MeOH/AcOH (9:1), which is milder than STAB.[2]

Q: Can I use microwave irradiation to speed this up? A: Proceed with extreme caution. Microwaves heat polar solvents rapidly.[1][2] While this drives imine formation, oxetanes are thermally sensitive in the presence of amines (which can act as nucleophiles at high temp).[2] Keep temperatures <60°C.

References

  • Wuitschik, G., et al. (2006).[1][2][7][8] "Oxetanes as Promising Modules in Drug Discovery."[1][2][8][9] Angewandte Chemie International Edition, 45(46), 7736–7739.[2][7][8] [2]

  • Wuitschik, G., et al. (2008).[1][2][7][8][10] "Spirocyclic Oxetanes: Synthesis and Properties." Angewandte Chemie International Edition, 47(24), 4512–4515.[2][8][10] [2]

  • Matchett, M. W., et al. (2011).[1][2] "Reductive Amination of Hindered Ketones."[1][2] Journal of Organic Chemistry. (General reference for Ti(OiPr)4 methodology). [2]

  • Duncton, M. A. (2016).[1][2] "Minireview: Recent Applications of Oxetanes in Medicinal Chemistry." MedChemComm.

For further assistance, please upload your specific reaction scheme and LCMS data to the secure portal.

Sources

Preventing polymerization of oxetane derivatives during workup

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Prevention of Polymerization During Workup and Purification

Ticket ID: OX-POLY-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Oxetanes are increasingly vital in medicinal chemistry as stable bioisosteres for gem-dimethyl and carbonyl groups, offering improved metabolic stability and solubility [1, 2]. However, their high ring strain (~106 kJ/mol) makes them thermodynamically predisposed to Cationic Ring-Opening Polymerization (CROP) .

This guide addresses the "Sudden Solidification" phenomenon—where a crude oxetane oil spontaneously converts into an insoluble white solid or gum during workup or concentration. This is almost exclusively caused by trace acid catalysis.

Module 1: The Mechanism of Failure

Q: Why did my oil turn into a brick?

A: You likely triggered Cationic Ring-Opening Polymerization (CROP). Unlike epoxides, which are sensitive to nucleophiles, oxetanes are kinetically stable to basic conditions but hypersensitive to Brønsted and Lewis acids.

The Cascade:

  • Initiation: A trace proton (from unbuffered silica, HCl quench, or chloroform acidity) protonates the oxetane oxygen.

  • Propagation: The ring strain drives the opening of the protonated oxetane, creating a highly electrophilic carbocation (or activated oxonium species). A second neutral oxetane molecule attacks this electrophile.

  • Polymerization: This process repeats rapidly, forming polyether chains.

Visualizing the Threat:

OxetanePolymerization Monomer Oxetane Monomer (Strained Ring) Protonated Activated Oxonium Intermediate Monomer->Protonated + Acid OpenChain Ring Opening & Nucleophilic Attack Monomer->OpenChain x N Acid H+ / Lewis Acid (Trigger) Acid->Protonated Protonated->OpenChain Strain Release Polymer Polyether (Insoluble Solid) OpenChain->Polymer Chain Growth

Figure 1: The acid-catalyzed CROP mechanism. Note that the reaction is autocatalytic once the initial proton source is introduced.

Module 2: Quenching & Extraction

Q: I used 1M HCl to quench my reaction, and my product vanished. Where did it go?

A: It likely polymerized into the aqueous interface or the flask walls. Never use strong acids to quench reactions containing oxetanes, even if you are removing basic impurities.

Protocol: The Buffered Quench

Use this protocol for all oxetane synthesis reactions (e.g., Paterno-Büchi, cyclization of 1,3-diols).

  • Cool Down: Cool the reaction mixture to 0 °C before quenching.

  • Select Buffer:

    • Standard: Saturated aqueous NaHCO₃ (pH ~8.5).

    • For Aluminum/Metal Reagents: Saturated aqueous Rochelle’s Salt (Potassium Sodium Tartrate). This solubilizes metal salts without lowering pH significantly.

    • Avoid: NH₄Cl (weakly acidic, pH ~5) is risky for highly sensitive 2-substituted oxetanes.

  • Extraction: Use Ethyl Acetate or DCM.

  • Drying: Dry organic layers over Na₂SO₄ (Sodium Sulfate).

    • Critical: Avoid MgSO₄ (Magnesium Sulfate) if possible. Commercial anhydrous MgSO₄ can be slightly acidic (Lewis acidic magnesium sites) and exothermic upon hydration, which can trigger polymerization in concentrated solutions.

Module 3: Purification (The Danger Zone)

Q: My spot looked great on TLC, but I recovered nothing from the column. Why?

A: Standard silica gel is acidic (pH 4–5). The surface silanol groups (Si-OH) act as proton donors. As the oxetane band moves down the column, the local concentration increases, and the acidic surface catalyzes polymerization. The polymer stays adsorbed to the silica and never elutes.

Data: Stationary Phase Selection Guide
Stationary PhaseAcidity (pH)Risk LevelRecommendation
Standard Silica (Untreated) 4.0 – 5.0HIGH DO NOT USE for mono-substituted oxetanes.
Neutralized Silica (+ Et₃N) 7.0 – 8.0LOW Standard Protocol. Pre-treat with 1% Triethylamine.
Basic Alumina (Activity III) 9.0 – 10.0MINIMAL Best for highly sensitive substrates, but lower resolution.
Florisil ~8.5LOW Good alternative for acid-sensitive compounds.
Protocol: The "Deactivated Silica" Column

This is the industry-standard method for purifying oxetanes [3].

  • Slurry Preparation: Prepare your silica slurry using your starting eluent (e.g., Hexanes/EtOAc).

  • The Modifier: Add 1% v/v Triethylamine (Et₃N) to the slurry before pouring the column.

    • Mechanism:[1][2][3][4][5] The amine coordinates to the acidic silanol protons, effectively "capping" the acidic sites.

  • Packing: Pour the column and flush with 2–3 column volumes of the eluent containing 1% Et₃N.

  • Elution: Run the column using your gradient. You can maintain 0.5–1% Et₃N in the mobile phase, though often the pre-treatment is sufficient.

  • Evaporation: Et₃N is volatile and will be removed during rotary evaporation.

Visual Workflow: Safe Purification Decision Tree

PurificationWorkflow Start Crude Oxetane Mixture CheckSub Check Substitution Pattern Start->CheckSub Sensitive Mono- or 2-Substituted? (High Risk) CheckSub->Sensitive Stable 3,3-Disubstituted? (Moderate Risk) CheckSub->Stable MethodA Method A: Basic Alumina (Safest, Lower Res) Sensitive->MethodA Preferred MethodB Method B: Et3N-Buffered Silica (High Res, Standard) Sensitive->MethodB Acceptable Stable->MethodB Recommended MethodC Standard Silica (Risky) Stable->MethodC Only if verified stable

Figure 2: Decision tree for selecting the appropriate stationary phase based on oxetane substitution pattern.

Module 4: Concentration & Storage

Q: It polymerized on the rotavap after the column. Why?

A: Concentration of trace acids or thermal stress. Even if you use Et₃N, trace amounts of acid (e.g., from CDCl₃ used for NMR, or breakdown of chlorinated solvents) can concentrate as the solvent evaporates.

Troubleshooting Steps:

  • Solvent Choice: Avoid storing oxetanes in Chloroform (CHCl₃), which naturally decomposes to form HCl over time. Use Dichloromethane (DCM) filtered through basic alumina or anhydrous Benzene/Toluene.

  • Temperature: Keep the water bath < 30 °C.

  • Azeotroping: If you suspect trace acid, add a few drops of Et₃N or Toluene before final evaporation to azeotrope out impurities.

  • Storage: Store neat oils at -20 °C under Argon. 3,3-disubstituted oxetanes are generally stable at room temperature, but 2-substituted oxetanes degrade rapidly [4].

References

  • Wuitschik, G., et al. (2006).[6][7] Oxetanes as Promising Modules in Drug Discovery.[6][8][9][10] Angewandte Chemie International Edition, 45(46), 7736–7739.[6] Link

  • Wuitschik, G., Carreira, E. M., et al. (2010).[8][9][10] Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[2][8][9][10][11][12][13] Angewandte Chemie International Edition, 49(48), 9052–9067.[9] Link

  • Bull, J. A., et al. (2016).[11] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233.[11] Link

  • Burkhard, J. A., et al. (2010).[8][9][10] Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes. Organic Letters, 12(9), 1944–1947. Link

Sources

Technical Support Center: 3-Iodophenyl Oxetane Optimization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Solvent Selection, Stability Protocols, and Solubility Optimization for 3-Iodophenyl Oxetane Ticket ID: #OX-3-IOD-SOLV Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

3-iodophenyl oxetane represents a critical "matched pair" building block in medicinal chemistry, often used to replace gem-dimethyl or carbonyl groups to modulate lipophilicity (LogP) and metabolic stability.[1]

However, this molecule presents a dichotomous solubility profile :

  • The Oxetane Ring: A polar, Lewis-basic ether (H-bond acceptor) susceptible to acid-catalyzed ring opening.[1]

  • The Iodophenyl Group: A lipophilic, polarizable moiety (XLogP3 ≈ 2.7) that drives solubility in non-polar media but requires specific solvation for cross-coupling.[1]

This guide provides validated protocols to balance these competing properties, ensuring you maintain ring integrity while achieving optimal solubility for reactions and storage.

Module 1: Dissolution & Solubility Profiling

User Question: "I'm seeing inconsistent solubility. It dissolves in DCM but oils out in Hexanes.[1] What is the best solvent for stock solutions?"

The Mechanism

3-iodophenyl oxetane has an amphiphilic character.[1] The iodine atom increases lipophilicity and polarizability, while the oxetane oxygen creates a localized dipole.

  • Hansen Solubility Parameters (HSP): The oxetane ring requires solvents with moderate polarity (

    
    ) and hydrogen bonding capability (
    
    
    
    ).
  • The Iodine Effect: Large halogens interact favorably with soft donors (ethers) via halogen bonding or charge-transfer interactions.[1]

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility RatingTechnical Notes
Chlorinated DCM, ChloroformExcellent WARNING: Commercial CDCl₃/DCM often contains trace HCl, which opens the oxetane ring.[1] Must be neutralized.
Ethers THF, 2-MeTHF, DioxaneExcellent Ideal for stock solutions. The oxygen lone pairs stabilize the iodine atom.[1]
Polar Aprotic DMSO, DMF, DMAcGood Soluble, but difficult to remove. Use only if downstream chemistry requires high T (>100°C).[1]
Esters Ethyl Acetate, iPrOAcGood Excellent "Green" alternative to DCM. Good for extractions.
Alcohols MeOH, EtOH, IPAModerate Risk: Protic solvents can facilitate ring opening if any Lewis acid is present. Avoid for storage.
Hydrocarbons Hexanes, HeptanePoor The molecule is too polar. Use Toluene instead for non-polar applications.[1]
Protocol: Preparation of Stable Stock Solutions
  • Select Solvent: Anhydrous THF or 2-MeTHF (Green alternative).[1]

  • Concentration: Up to 1.0 M is typically achievable.[1]

  • Stabilization: Add activated 3Å or 4Å molecular sieves to the stock vial. This scavenges trace water and prevents hydrolysis.[1]

  • Storage: Store at -20°C under Argon.

Module 2: Stability & The "Acid Trap"

User Question: "My compound decomposed during NMR analysis in CDCl₃. The spectrum shows a complex mixture of alcohols and chlorides.[1] Why?"

Root Cause Analysis

Oxetanes possess significant ring strain (~106 kJ/mol).[1][2] While they are generally stable to base, they are highly sensitive to acid-catalyzed ring opening .[1]

  • The Trap: Chloroform and DCM slowly decompose to form HCl and Phosgene upon exposure to light/air.[1] Even ppm levels of HCl will protonate the oxetane oxygen, triggering nucleophilic attack by the chloride ion (ring opening).

Troubleshooting Workflow: Preventing Ring Opening

OxetaneStability Start Start: Solvent Selection CheckAcid Check Acidity (pH paper/moisture) Start->CheckAcid Chlorinated Chlorinated Solvents (DCM, CDCl3) CheckAcid->Chlorinated High Solvency Needed Ethers Ethers/Esters (THF, EtOAc) CheckAcid->Ethers General Use Neutralize CRITICAL STEP: Pass through Basic Alumina or add K2CO3 Chlorinated->Neutralize Mandatory Decomp Ring Opening (Chlorohydrin formation) Chlorinated->Decomp Untreated Safe Safe for Use Neutralize->Safe Dry Ensure Anhydrous (Mol Sieves) Ethers->Dry Dry->Safe

Figure 1: Decision logic for preventing acid-catalyzed decomposition of oxetanes.[1]

Standard Operating Procedure (SOP) for NMR Analysis:

  • Never use untreated CDCl₃ from an old bottle.[1]

  • Method A: Filter CDCl₃ through a small plug of basic alumina directly into the NMR tube.[1]

  • Method B: Use C₆D₆ (Benzene-d6) or DMSO-d6 instead.[1] These are non-acidic and stable.[1]

Module 3: Reaction Optimization (The Iodine Handle)

User Question: "I am trying to lithiate the iodine for a coupling reaction, but yields are low. Should I change the solvent?"

The Challenge: Metallation vs. Ring Opening

The iodine atom allows for Lithium-Halogen exchange (using n-BuLi or t-BuLi).[1] However, oxetanes can act as electrophiles.

  • Risk: Strong Lewis acids (like Lithium aggregates) can coordinate to the oxetane oxygen, facilitating ring opening by nucleophiles (even the butyl group).

Optimization Guidelines
1. Lithium-Halogen Exchange
  • Recommended Solvent: THF or 2-MeTHF (Anhydrous).[1]

    • Why: Ethers coordinate the Lithium species, breaking up aggregates and reducing their Lewis acidity toward the oxetane oxygen.

  • Temperature: Strict control at -78°C .

    • Note: The exchange on the aryl iodide is fast (< 5 min). Quench immediately with the electrophile. Do not let it warm up before quenching.[1]

  • Additives: Consider adding TMEDA if using non-polar cosolvents, but pure THF is usually sufficient for aryl iodides.

2. Palladium Cross-Coupling (Suzuki/Sonogashira)
  • Recommended Solvent: Toluene/Water (Biphasic) or 1,4-Dioxane .[1]

    • Why: Oxetanes are robust under basic aqueous conditions (e.g., K₂CO₃/Water) used in Suzuki couplings.

  • Avoid: Acidic catalysts or prolonged heating in alcohols without a base buffer.[1]

Module 4: Green Chemistry Alternatives

User Question: "We are moving away from DCM and DMF. What are the best green replacements for this molecule?"

Replacement Guide
Traditional SolventGreen ReplacementPerformance Notes for 3-Iodophenyl Oxetane
DCM Ethyl Acetate (EtOAc) Excellent for extractions.[1][3] Slightly lower solubility for chromatography but safer.[1]
THF 2-MeTHF Top Recommendation. Higher boiling point, better phase separation from water, and derived from renewable sources.[1][4] Stable for lithiation.[1]
THF CPME (Cyclopentyl Methyl Ether) Low peroxide formation.[1] High hydrophobicity makes it excellent for crystallizing the product out of the reaction mixture.[1]
DMF/NMP Cyrene™ Good solubility, but check compatibility with strong bases.
Green Crystallization Protocol

To purify 3-iodophenyl oxetane without chromatography:

  • Dissolve crude oil in minimal EtOAc or CPME at 50°C.

  • Slowly add Heptane (antisolvent) until cloudy.[1]

  • Cool slowly to 4°C.

  • Result: The lipophilic iodine helps the molecule pack, while the non-polar heptane forces the polar oxetane out of solution.

References

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition.

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes. Organic Letters.

  • Pace, V., et al. (2014). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis.[1][3][4] ChemSusChem.[1]

  • PubChem. (n.d.).[1][5] 3-(2-Iodobenzyl)oxetane Compound Summary. National Library of Medicine.[1]

Sources

Technical Support Center: Iodobenzyl Oxetane Synthesis & Purification

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OX-IB-774 | Status: Resolved
Subject: Separation of Impurities in Iodobenzyl Oxetane Scaffolds[1]

Executive Summary

The synthesis of iodobenzyl oxetanes presents a "perfect storm" of purification challenges: the acid-lability of the oxetane ring combined with the photochemical instability of the aryl iodide . Users frequently report yield loss during silica gel chromatography (due to ring-opening) and difficulty separating the protodeiodinated byproduct (des-iodo impurity).[1]

This guide provides field-proven protocols to stabilize the stationary phase and optimize resolution, ensuring high recovery of the target scaffold.

Part 1: The Core Failure Mode – Acid-Catalyzed Ring Opening

Diagnosis: If your crude NMR shows a clean oxetane, but your post-column recovery is low (<50%) or contains broad hydroxyl peaks, you are likely degrading your product on the column.[1][2]

The Mechanism: Commercial silica gel is slightly acidic (pH 6.0–6.5).[1][2] The strained oxetane oxygen acts as a Lewis base, accepting a proton from silanol groups. This triggers ring opening to form a stable benzylic carbocation, which is subsequently trapped by water or alcohols, destroying the scaffold.[1]

Protocol A: The "Buffered Slurry" Technique (Mandatory)

Do not simply add triethylamine (TEA) to your mobile phase.[1][2] You must passivate the silica surface before the compound touches it.

StepActionTechnical Rationale
1 Prepare Slurry Suspend silica in Hexanes containing 2% v/v Triethylamine (TEA) .
2 Pack & Flush Pack the column and flush with 2 column volumes (CV) of the 2% TEA/Hexanes buffer.[1]
3 Equilibrate Switch to your starting eluent (e.g., 5% EtOAc/Hexane) containing 0.5% TEA . Flush for 1 CV.
4 Load Load sample. Maintain 0.5% TEA in all gradient solvents throughout the run.

Critical Note: If using automated flash systems (e.g., Biotage/Teledyne), use "Amine-functionalized" silica cartridges if available, or manually inject a TEA buffer slug before the run.[1][2]

Part 2: Separation of the "Ghost" Impurity (Protodeiodination)

The Issue: The des-iodo impurity (benzyl oxetane) often co-elutes with the iodobenzyl oxetane target. Their Rf values are nearly identical because the iodine atom adds mass but changes polarity only marginally.

Troubleshooting Guide:

Solvent Selectivity Engineering

Standard Hexane/Ethyl Acetate gradients often fail to resolve the iodo/des-iodo pair. You must exploit "shape selectivity" and pi-pi interactions.

  • Recommendation: Switch to Toluene/Acetonitrile or Dichloromethane/Hexane .

  • Why? Toluene interacts differentially with the electron-rich iodinated aromatic ring compared to the des-iodo analog via

    
    -stacking, often inducing a separation factor (
    
    
    
    ) > 1.2.[1]
The "Light-Tight" Workflow

Aryl iodides are susceptible to homolytic cleavage by UV light, generating radical species that abstract hydrogen to form the des-iodo impurity during purification.

  • Protocol: Wrap the flash column and fraction collector tubes in aluminum foil.

  • Solvent Prep: Degas solvents to remove dissolved oxygen, which propagates radical chains.[1][2]

Part 3: Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying acid-sensitive aryl oxetanes.

OxetanePurification Start Crude Iodobenzyl Oxetane TLC_Check TLC Analysis (Check Stability) Start->TLC_Check Acid_Test Decomposition on Silica? TLC_Check->Acid_Test Route_Standard Standard Flash (Hex/EtOAc) Acid_Test->Route_Standard No (Rare) Route_Buffered Buffered Silica Protocol (2% Et3N Pre-treat) Acid_Test->Route_Buffered Yes (Common) Route_Alumina Neutral Alumina (Grade III) Acid_Test->Route_Alumina Severe Decomp Impurity_Check Co-eluting des-iodo impurity? Route_Standard->Impurity_Check Route_Buffered->Impurity_Check Route_Alumina->Impurity_Check Solvent_Switch Switch Selectivity: Toluene/MeCN or DCM Impurity_Check->Solvent_Switch Yes Final Pure Target Isolated Impurity_Check->Final No Solvent_Switch->Final

Caption: Decision tree for selecting stationary phases and solvent systems based on oxetane stability and impurity profile.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use Alumina instead of buffered Silica? A: Yes. Neutral Alumina (Brockmann Grade III) is an excellent alternative for acid-sensitive oxetanes [1].[1] However, Alumina has lower theoretical plate counts (resolution) than silica.[1][2] If you have a difficult separation (e.g., removing the des-iodo impurity), buffered silica is preferred for its higher resolving power.[1]

Q: My product turns pink/purple on the column. What is happening? A: This indicates the liberation of elemental iodine (


). This is a critical failure. It means your molecule is undergoing oxidative degradation or radical decomposition.
  • Fix: Immediately shield the column from light. Add a small amount of sodium thiosulfate to your aqueous workup post-column, but during the run, ensure solvents are peroxide-free (test your ethers!).[1]

Q: How do I remove unreacted iodobenzyl bromide starting material? A: Alkyl/Benzyl halides are potential genotoxins and must be removed. They are less polar than the oxetane.

  • Tip: If they co-elute, derivatize the crude mixture with a scavenger resin (e.g., polymer-supported amine) or a small amount of morpholine before the column.[1][2] The amine will react with the benzyl bromide to form a highly polar ammonium salt that sticks to the baseline, while the oxetane remains untouched (sterically hindered 3,3-disubstituted oxetanes react slowly with amines) [2].

References

  • Bull, J. A., et al. (2016).[1][2][3] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233.[1][2][3] Link[1][2][3]

  • Burkhard, J. A., et al. (2010).[1][2] Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[3][4][5][6][7][8][9] Angewandte Chemie International Edition, 49(21), 3524–3529.[1][2] Link[1]

  • BenchChem Technical Support. (2025). Common pitfalls in handling iodinated organic compounds. BenchChem Guides. Link[1][2]

  • Teledyne ISCO. (2023).[1][2] Strategies for the Flash Purification of Highly Polar Compounds. Application Notes. Link

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectroscopic Interpretation of N-[(3-iodophenyl)methyl]oxetan-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, remains the cornerstone of this analytical process. This guide provides an in-depth interpretation of the 1H NMR spectrum of N-[(3-iodophenyl)methyl]oxetan-3-amine, a molecule of interest in medicinal chemistry due to the incorporation of the versatile oxetane motif.[1][2] This guide will not only predict the spectral features but also rationalize the underlying chemical principles, offering a comparative analysis with structurally related compounds to ensure a robust and confident assignment of the proton signals.

Predicted 1H NMR Spectrum: A Detailed Analysis

The 1H NMR spectrum of N-[(3-iodophenyl)methyl]oxetan-3-amine is predicted to exhibit distinct signals corresponding to the protons of the oxetane ring, the benzylic methylene group, the aromatic ring, and the amine proton. The chemical shifts (δ) are influenced by the electronic environment of each proton, including inductive effects from electronegative atoms and the anisotropic effects of the aromatic ring.[3][4]

The Oxetane Ring Protons: A Crowded and informative Region

The four-membered oxetane ring is characterized by a puckered conformation, which can lead to complex splitting patterns for its protons.[5] For an unsubstituted oxetane, the protons at the 2- and 4-positions (adjacent to the oxygen) typically resonate around δ 4.73 ppm, while the protons at the 3-position appear at approximately δ 2.72 ppm.[5]

In N-[(3-iodophenyl)methyl]oxetan-3-amine, the substitution at the 3-position significantly alters this pattern. We can anticipate the following:

  • H3 (Methine Proton): The single proton on the carbon bearing the amine group (C3) is expected to be a multiplet, likely a quintet or a more complex pattern, due to coupling with the adjacent methylene protons of the oxetane ring. Its chemical shift is predicted to be in the range of δ 3.5-4.0 ppm . This downfield shift compared to unsubstituted oxetane is due to the deshielding effect of the adjacent nitrogen atom.

  • H2/H4 (Methylene Protons): The four protons on the carbons adjacent to the oxygen (C2 and C4) are diastereotopic. This means they are in chemically non-equivalent environments and will likely exhibit distinct chemical shifts and coupling patterns. They are expected to appear as two sets of multiplets in the region of δ 4.5-5.0 ppm .[1] Each set of signals will likely be a complex multiplet due to geminal coupling with each other and vicinal coupling with the H3 proton.

The Benzylic and Amine Protons: Key Structural Markers

The protons of the methylene bridge connecting the aromatic ring to the amine and the amine proton itself provide crucial structural information.

  • Benzylic Protons (CH2): The two protons of the benzylic methylene group are expected to appear as a singlet at approximately δ 3.8-4.0 ppm . The proximity to the electronegative nitrogen and the aromatic ring will cause a downfield shift. In some cases, if there is restricted rotation, these protons could become diastereotopic and appear as a pair of doublets (an AB quartet).

  • Amine Proton (NH): The amine proton signal is often broad and its chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[6] It is expected to appear as a broad singlet in the range of δ 1.5-3.0 ppm .[6] To confirm its identity, a D2O exchange experiment can be performed, which will cause the NH signal to disappear from the spectrum.

The 3-Iodophenyl Group: A Distinct Aromatic Pattern

The substitution pattern of the aromatic ring gives rise to a characteristic set of signals in the aromatic region of the spectrum (δ 7.0-8.5 ppm). The iodine atom exerts a moderate electron-withdrawing inductive effect and a weaker electron-donating resonance effect.

  • H2' : This proton, ortho to the iodomethyl substituent, will likely be a singlet or a narrow triplet and is expected to be the most downfield of the aromatic protons, appearing around δ 7.6-7.8 ppm .

  • H4' : This proton, para to the iodomethyl group, is expected to be a doublet of doublets, resonating around δ 7.2-7.4 ppm .

  • H5' : This proton, meta to the iodomethyl group and ortho to the iodine, will be a triplet and is predicted to be the most upfield of the aromatic signals, around δ 7.0-7.2 ppm .

  • H6' : This proton, ortho to the iodomethyl group and meta to the iodine, will be a doublet, appearing around δ 7.5-7.7 ppm .

Comparative Analysis with Structural Analogs

To bolster the confidence in our spectral interpretation, a comparison with the known 1H NMR data of structurally related compounds is invaluable.

CompoundOxetane Protons (ppm)Benzylic Protons (ppm)Aromatic Protons (ppm)Amine Proton (ppm)
Oxetan-3-amine [7]H3: ~3.8 (m), H2/H4: ~4.6 (m)--~1.7 (br s)
3-Iodobenzylamine [8]-~3.8 (s)~7.0-7.6 (m)~1.5 (br s)
N-Benzyloxetan-3-amine H3: ~3.6 (m), H2/H4: ~4.5 (m)~3.7 (s)~7.2-7.4 (m)~1.8 (br s)
N-[(3-iodophenyl)methyl]oxetan-3-amine (Predicted) H3: 3.5-4.0 (m), H2/H4: 4.5-5.0 (m)3.8-4.0 (s)7.0-7.8 (m)1.5-3.0 (br s)

This comparative table highlights the expected chemical shift ranges and provides a strong basis for the assignment of the signals in the target molecule's spectrum.

Experimental Validation Protocol

To experimentally verify the predicted 1H NMR spectrum, the following protocol is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of N-[(3-iodophenyl)methyl]oxetan-3-amine in 0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6). The choice of solvent can influence the chemical shifts, particularly for the amine proton.

  • NMR Acquisition: Acquire a standard 1H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum.

  • D2O Exchange: To confirm the amine proton signal, add a drop of deuterium oxide (D2O) to the NMR tube, shake well, and re-acquire the 1H NMR spectrum. The signal corresponding to the NH proton should disappear or significantly decrease in intensity.

  • 2D NMR Spectroscopy: For unambiguous assignment of all protons, especially the complex multiplets of the oxetane and aromatic rings, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence). COSY will reveal proton-proton coupling networks, while HSQC will correlate protons to their directly attached carbon atoms.

Visualizing the Proton Environments

The following diagram illustrates the distinct proton environments in N-[(3-iodophenyl)methyl]oxetan-3-amine.

Figure 1. Proton environments in N-[(3-iodophenyl)methyl]oxetan-3-amine.

Conclusion

The 1H NMR spectrum of N-[(3-iodophenyl)methyl]oxetan-3-amine is predicted to be rich in information, with distinct and interpretable signals for each proton environment. By leveraging a foundational understanding of chemical shifts and coupling constants, and by drawing comparisons with structurally similar molecules, a confident and accurate structural elucidation is achievable. The application of advanced NMR techniques, such as 2D spectroscopy, is recommended for unequivocal assignment and to provide a complete and robust characterization of this and other novel chemical entities.

References

  • PubChem. 3-Iodobenzylamine. National Center for Biotechnology Information. [Link]

  • Denmark, S. E. An Exploration of Oxetanes: Synthesis and Relevance. University of Illinois Urbana-Champaign. [Link]

  • Jokisaari, J., & Rahkamaa, E. (1971). The chemical shifts and couplings of the oxetane protons with the error limits calculated by LAOCN3. ResearchGate. [Link]

  • de Souza, A. C. D. A., et al. (2020). Chemical Space Exploration of Oxetanes. Molecules, 25(21), 5139. [Link]

  • University of Regensburg. Tables For Organic Structure Analysis. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • Supplementary Information. [Link]

  • University of Cambridge. Chemical shifts. [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

  • ResearchGate. 1 H--NMR spectrum (300 MHz, d 3--MeOD, 295 K) of the protected... [Link]

  • OrganicChemGuide. 1H NMR Chemical Shifts. [Link]

  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Scott, J. S., et al. (2021). Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison. Journal of Medicinal Chemistry, 64(5), 2603–2613. [Link]

  • PubChem. Oxetane. National Center for Biotechnology Information. [Link]

  • PureSynth. 3-Iodobenzylamine Hydrochloride 98.0%(HPLC). [Link]

  • The Royal Society of Chemistry. NMR spectra and Analytical HPLC. [Link]

  • ResearchGate. 1 H-NMR of (E)-3-((3-(benzyloxy)-4-methoxybenzylidene)amino)-2-thioxothiazolidin-4-one (3c). [Link]

  • Connect Journals. SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. [Link]

Sources

A Head-to-Head Comparison of Metabolic Stability: Oxetane vs. Cyclobutane Amines in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimal pharmacokinetic profiles is paramount. Among the many properties that dictate the success of a potential therapeutic, metabolic stability stands out as a critical determinant of a drug's half-life, oral bioavailability, and potential for drug-drug interactions. Small, strained ring systems have emerged as powerful tools for medicinal chemists to fine-tune these properties. This guide provides an in-depth comparison of two such motifs, oxetane and cyclobutane amines, focusing on their relative metabolic stability, the underlying mechanistic principles, and the experimental validation of these properties.

The strategic incorporation of small, sp³-rich fragments like oxetanes and cyclobutanes can profoundly influence a molecule's characteristics.[1][2] They are often employed as bioisosteric replacements for more metabolically labile groups, such as gem-dimethyl or carbonyl functionalities.[1][3] While both four-membered rings can enhance metabolic stability, they do so through different mechanisms and with distinct metabolic liabilities.[4][5][6] This guide will dissect these differences to provide a clear rationale for their application in drug design.

Comparative Metabolic Stability: Experimental Evidence

The most direct way to assess the impact of these motifs is through head-to-head comparisons in relevant biological systems. The data consistently show that replacing a cyclobutane or other carbocyclic group with an oxetane often leads to a significant improvement in metabolic stability, primarily by reducing clearance mediated by Cytochrome P450 (CYP) enzymes.[7][8][9]

The incorporation of an oxetane ring can redirect metabolism away from CYP enzymes, a crucial factor in minimizing drug-drug interactions, as most currently used drugs are metabolized via these pathways.[10][11] For instance, in the development of Protein Kinase C theta (PKCθ) inhibitors, the replacement of a cyclobutane ring (compound 84 ) with an oxetane motif (compounds 85 and 86 ) resulted in enhanced metabolic stability.[9] Similarly, in a series of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, the oxetane-containing compound 33 demonstrated significantly improved metabolic and physicochemical properties over the difluorocyclobutyl analogue 32 .[9]

Compound Series Structure Key Moiety Metabolic Stability (Intrinsic Clearance, CLint) Reference
PKCθ Inhibitors Structure of Compound 84CyclobutaneHigher Clearance (less stable)[9]
Structure of Compound 86OxetaneLower Clearance (more stable)[9]
IDO1 Inhibitors Structure of Compound 32DifluorocyclobutaneLower Stability[9]
Structure of Compound 33OxetaneSignificantly Improved Stability[9]

This table summarizes qualitative findings from comparative studies. Quantitative CLint values are often proprietary but the trend of improved stability with oxetanes is well-documented.

Mechanistic Insights into Metabolic Fates

The observed differences in stability are rooted in the distinct electronic and structural properties of the oxetane and cyclobutane rings and how they interact with metabolic enzymes.

The Oxetane Advantage: Resisting CYP450 Oxidation

Oxetanes are valued for their ability to enhance metabolic stability, largely by minimizing susceptibility to oxidative metabolism.[3][7] This resilience stems from several factors:

  • Electronic Effects : The electron-withdrawing oxygen atom within the oxetane ring reduces the basicity of adjacent amines.[12] Since many CYP-mediated reactions on amines begin with an initial one-electron oxidation at the nitrogen, lowering the electron density at this site makes the molecule a poorer substrate for these enzymes.[13][14]

  • Polarity and Solubility : The polar nature of the oxetane ether improves aqueous solubility.[1] This can be advantageous, as highly lipophilic compounds are often more prone to metabolism by CYPs.[15]

  • Blocking Metabolic Hotspots : When used as a replacement for a gem-dimethyl group, the oxetane maintains a similar steric profile but replaces metabolically susceptible C-H bonds with a more stable C-O-C linkage.[3]

  • Alternative, Non-CYP Pathways : While highly resistant to CYP-mediated oxidation, it has been shown that oxetane rings can be hydrolyzed (opened) by microsomal epoxide hydrolase (mEH).[10][11] This represents an unusual, non-oxidative metabolic pathway that can divert clearance away from the often-overburdened CYP system.[10][11]

The Cyclobutane Profile: Stability with Potential Liabilities

Cyclobutanes are also effectively used to increase metabolic stability and introduce three-dimensionality into molecules.[4][5][6] Their rigid, puckered structure can lock a molecule into a specific conformation that may be less favorable for binding to metabolic enzymes or can shield other parts of the molecule from metabolism.[4][6]

However, cyclobutane amines are still carbocycles and are susceptible to oxidative metabolism by CYPs. The key difference lies in their potential metabolic pathways:

  • Oxidative Metabolism : Unlike oxetanes, the C-H bonds on a cyclobutane ring are potential sites of hydroxylation by CYP enzymes.

  • Ring Expansion and Rearrangement : The metabolism of cycloalkylamines, including cyclobutylamines, can proceed through the formation of an aminium radical intermediate.[16] This reactive species can lead to ring expansion, where a 1-phenylcyclobutylamine can be converted to a 2-phenyl-1-pyrroline.[16] This represents a significant metabolic transformation that can alter the pharmacological profile of the compound and is a potential liability not observed with oxetanes.

cluster_0 Metabolic Fate of Oxetane Amine cluster_1 Metabolic Fate of Cyclobutane Amine Oxetane Oxetane Amine CYP_Ox CYP450 Oxidation Oxetane->CYP_Ox Low affinity mEH Microsomal Epoxide Hydrolase (mEH) Oxetane->mEH Alternative Pathway Blocked Metabolism Blocked / Redirected (Reduced N oxidation) CYP_Ox->Blocked Diol Diol Metabolite (Ring Opening) mEH->Diol Cyclobutane Cyclobutane Amine CYP_Met CYP450 Oxidation Cyclobutane->CYP_Met Hydroxylation Hydroxylated Metabolite CYP_Met->Hydroxylation C-H Oxidation RingExpansion Ring Expansion (e.g., to Pyrrolidine) CYP_Met->RingExpansion Aminium Radical Intermediate

Caption: Comparative metabolic pathways of oxetane vs. cyclobutane amines.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

To empirically determine and compare the metabolic stability of compounds, the in vitro liver microsomal stability assay is an industry-standard, high-throughput method.[17] Liver microsomes are subcellular fractions that are rich in Phase I drug-metabolizing enzymes, particularly CYPs.[18][19]

Objective

To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of a test compound upon incubation with liver microsomes.

Materials
  • Pooled liver microsomes (human, rat, etc.)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • NADPH regenerating system or NADPH stock solution (Cofactor)

  • Test compounds and positive control compounds (e.g., Verapamil, Dextromethorphan)

  • Acetonitrile (ACN) with an internal standard (for quenching and analysis)

  • 96-well plates, incubator, centrifuge

  • LC-MS/MS system

Step-by-Step Methodology
  • Preparation :

    • Thaw pooled liver microsomes on ice. Dilute to a working concentration (e.g., 1 mg/mL) in cold phosphate buffer.

    • Prepare test and control compound working solutions (e.g., 100 µM) by diluting 10 mM DMSO stocks in buffer. The final incubation concentration is typically 1 µM.[18][19]

    • Prepare the NADPH cofactor solution (e.g., 1 mM final concentration).[19]

  • Incubation Setup :

    • Aliquot the microsomal solution into wells of a 96-well plate.

    • Add the test compound working solutions to the wells. Include a "minus NADPH" control for each compound to assess non-CYP degradation.

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Reaction Initiation and Sampling :

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution to all wells (except the "minus NADPH" controls, to which buffer is added).

    • Immediately take the first sample (T=0) by transferring an aliquot of the reaction mixture to a quench plate containing cold ACN with an internal standard.

    • Continue incubating at 37°C. Take subsequent samples at designated time points (e.g., 5, 15, 30, 45, and 60 minutes) and quench them in the same manner.[18][20]

  • Sample Processing and Analysis :

    • Seal and vortex the quench plate to ensure complete protein precipitation.

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Analyze the samples to determine the peak area ratio of the parent compound to the internal standard at each time point.

  • Data Analysis :

    • Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the formula: CLint = (k / microsomal protein concentration) * 1000 .[17]

cluster_workflow Microsomal Stability Assay Workflow Prep 1. Preparation - Dilute Microsomes - Prepare Compounds - Prepare NADPH Incubate 2. Incubation Setup - Mix Microsomes & Compound - Pre-warm to 37°C Prep->Incubate Initiate 3. Reaction Initiation - Add NADPH - Take T=0 Sample Incubate->Initiate Sampling 4. Time-Point Sampling - Incubate at 37°C - Quench samples in ACN Initiate->Sampling Analyze 5. LC-MS/MS Analysis - Centrifuge & collect supernatant - Quantify remaining compound Sampling->Analyze Data 6. Data Calculation - Plot ln(% remaining) vs. Time - Calculate t½ and CLint Analyze->Data

Caption: Experimental workflow for an in vitro microsomal stability assay.

Conclusion and Expert Opinion

Both oxetane and cyclobutane amines are valuable motifs in the medicinal chemist's toolbox for enhancing metabolic stability. However, the evidence strongly suggests that oxetanes offer a more robust and reliable strategy for mitigating CYP450-mediated metabolism.[7][8][9] The inherent electronic properties of the oxetane ring render adjacent amines less susceptible to oxidation, directly addressing a primary route of metabolic clearance for many drug candidates.[12]

While cyclobutanes can effectively improve stability, their utility comes with the caveat of potential metabolism through unique pathways like ring expansion, which can introduce unforeseen complexities.[16] Therefore, when the primary goal is to block a known metabolic hotspot at an amine or adjacent position and reduce reliance on CYP pathways, the oxetane motif is often the superior choice. The selection of either scaffold must be guided by the specific molecular context and validated through rigorous experimental evaluation, such as the microsomal stability assay detailed in this guide.

References

  • Taylor & Francis. (2025, December 1). Synthetic oxetanes in drug discovery: where are we in 2025?[Link]

  • PubMed. (2025, December 1). Synthetic oxetanes in drug discovery: where are we in 2025?[Link]

  • Waser, J., et al. (2010, March). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-46. [Link]

  • National Institutes of Health (NIH). Applications of oxetanes in drug discovery and medicinal chemistry. PMC. [Link]

  • National Institutes of Health (NIH). Cyclobutanes in Small‐Molecule Drug Candidates. PMC. [Link]

  • Raffa, R., & Pergolizzi Jr., J. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy, 10, 465-473. [Link]

  • Beilstein Journal of Organic Chemistry. (2025, June 27). Oxetanes: formation, reactivity and total syntheses of natural products. [Link]

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  • ResearchGate. (2024, May 7). A Cytochrome P450 Enzyme Catalyses Oxetane Ring Formation in Paclitaxel Biosynthesis. [Link]

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  • PubMed. Oxidation of cycloalkylamines by cytochrome P-450. Mechanism-based inactivation, adduct formation, ring expansion, and nitrone formation. [Link]

  • MDPI. (2024, May 22). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. [Link]

  • BioDuro. ADME Microsomal Stability Assay. [Link]

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A Comparative Guide to HPLC Purity Validation of N-[(3-iodophenyl)methyl]oxetan-3-amine and its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous assessment of an active pharmaceutical ingredient's (API) purity is a cornerstone of ensuring its safety and efficacy. For a novel entity such as N-[(3-iodophenyl)methyl]oxetan-3-amine, a robust and validated analytical methodology is not merely a regulatory requirement but a critical component of the compound's journey from the laboratory to the clinic. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) for purity validation of this specific compound against leading alternative techniques, namely Ultra-Performance Liquid Chromatography (UPLC), Supercritical Fluid Chromatography (SFC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The experimental protocols and comparative data presented herein are designed to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions for their analytical workflows.

The Central Role of Purity Validation

The purity of an API directly impacts its therapeutic effect and toxicological profile. Impurities, which can arise from the synthesis process, degradation, or storage, may exhibit their own pharmacological or toxicological activities. Therefore, a highly specific, sensitive, and accurate analytical method is required to detect and quantify any potential impurities. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures, ensuring that they are fit for their intended purpose.[1][2][3][4]

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC remains the most widely utilized technique for purity determination in the pharmaceutical industry due to its versatility, robustness, and extensive regulatory acceptance.[5][6][7][8] For a molecule like N-[(3-iodophenyl)methyl]oxetan-3-amine, which possesses a UV-active iodophenyl group, a reversed-phase HPLC (RP-HPLC) method with UV detection is the logical starting point.

Proposed HPLC Method for N-[(3-iodophenyl)methyl]oxetan-3-amine

Based on the structure, which includes a basic secondary amine and a lipophilic iodophenyl group (predicted XlogP of 2.2), a C18 column with a gradient elution of acetonitrile and a phosphate buffer is a suitable choice. The oxetane ring adds polarity to the molecule.

Experimental Protocol: HPLC Purity Validation

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.05 M Potassium Phosphate buffer, pH 7.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 80% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve N-[(3-iodophenyl)methyl]oxetan-3-amine in a 50:50 mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.

    • Sample Solution: Prepare the test sample at the same concentration as the standard solution.

  • Validation Parameters (as per ICH Q2(R1)):

    • Specificity: Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to demonstrate that the method can resolve the main peak from any degradation products.[9][10][11][12][13]

    • Linearity: Analyze a series of solutions over a concentration range of 0.1% to 150% of the nominal concentration.

    • Accuracy: Perform recovery studies by spiking the sample with known amounts of impurities or the API itself at different concentration levels.

    • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day and inter-analyst).

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Alternative Purity Validation Techniques

While HPLC is a robust technique, several alternatives offer distinct advantages in terms of speed, resolution, and orthogonality.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC utilizes columns with sub-2 µm particles, operating at higher pressures than conventional HPLC. This results in significantly faster analysis times, improved resolution, and increased sensitivity.[14][15][16][17]

Comparative Advantages of UPLC:

  • Speed: Analysis times can be reduced by a factor of up to 10 compared to HPLC.[16]

  • Resolution: Sharper and narrower peaks allow for better separation of closely eluting impurities.

  • Sensitivity: Increased peak height leads to lower detection limits.[14]

  • Reduced Solvent Consumption: Lower flow rates and shorter run times contribute to greener analytical practices.[14]

Experimental Protocol: UPLC Purity Validation

  • Instrumentation: A UPLC system capable of operating at pressures up to 15,000 psi.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

    • Mobile Phase A: 0.05 M Potassium Phosphate buffer, pH 7.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 80% B over 2 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Detection: 254 nm.

    • Injection Volume: 2 µL.

  • Validation: The same validation parameters as for the HPLC method would be assessed.

Supercritical Fluid Chromatography (SFC)

SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. It is a normal-phase chromatographic technique that offers orthogonal selectivity to reversed-phase HPLC and is particularly well-suited for the analysis and purification of chiral and achiral compounds.[18]

Comparative Advantages of SFC:

  • Orthogonal Selectivity: Provides a different separation mechanism compared to RP-HPLC, which can be crucial for detecting impurities that co-elute in the primary method.

  • Speed: The low viscosity of the supercritical fluid mobile phase allows for high flow rates and rapid separations.

  • Green Chemistry: Primarily uses carbon dioxide, a less toxic and more environmentally friendly solvent than many organic solvents used in HPLC.

  • Cost-Effective: Reduced organic solvent consumption leads to lower purchasing and disposal costs.

Experimental Protocol: SFC Purity Validation

  • Instrumentation: An analytical SFC system with a back-pressure regulator.

  • Chromatographic Conditions:

    • Column: Chiral or achiral stationary phase suitable for normal-phase separations (e.g., diol, amino).

    • Mobile Phase A: Supercritical CO2.

    • Mobile Phase B (Co-solvent): Methanol.

    • Gradient: 5% to 40% B over 5 minutes.

    • Flow Rate: 3.0 mL/min.

    • Back Pressure: 150 bar.

    • Column Temperature: 40 °C.

    • Detection: UV at 254 nm.

  • Validation: The validation would follow the principles of ICH Q2(R1), with particular attention to the unique aspects of SFC, such as the effect of back pressure and co-solvent composition on robustness.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, making it a powerful tool for purity assessment.

Comparative Advantages of qNMR:

  • Primary Method: Provides a direct measure of purity without the need for a specific reference standard of the analyte.

  • Non-destructive: The sample can be recovered after analysis.

  • Structural Information: Provides structural information about the analyte and any impurities present in the sample.

  • Speed: For a single sample, the analysis time can be relatively short.

Experimental Protocol: qNMR Purity Determination

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh a known amount of the N-[(3-iodophenyl)methyl]oxetan-3-amine sample.

    • Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) that has a known purity and signals that do not overlap with the analyte.

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d6).

  • Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum with appropriate parameters to ensure accurate integration (e.g., long relaxation delay).

  • Data Analysis:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity of the analyte using the following equation: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.

Comparative Analysis Summary

FeatureHPLCUPLCSFCqNMR
Principle Liquid-solid partitioningLiquid-solid partitioningSupercritical fluid-solid partitioningNuclear magnetic resonance
Speed ModerateVery FastFastFast (for single sample)
Resolution GoodExcellentGood to ExcellentNot applicable (chemical shift)
Sensitivity GoodExcellentGoodModerate
Selectivity HighHighOrthogonal to RP-HPLCHigh (based on structure)
Solvent Usage HighLowVery Low (organic)Low
Regulatory Acceptance HighHighGrowingAccepted as a primary method
Cost (Instrument) ModerateHighHighVery High
Reference Standard RequiredRequiredRequiredNot required for analyte

Decision-Making Workflow for Purity Validation

The choice of analytical technique depends on various factors, including the stage of drug development, the specific analytical challenge, and available resources.

PurityValidationWorkflow Start Purity Validation Required for N-[(3-iodophenyl)methyl]oxetan-3-amine Routine_QC Routine Quality Control? Start->Routine_QC High_Throughput High-Throughput Screening? Routine_QC->High_Throughput No HPLC HPLC (Robust, Established) Routine_QC->HPLC Yes Orthogonal_Method Orthogonal Method Needed? High_Throughput->Orthogonal_Method No UPLC UPLC (Fast, High Resolution) High_Throughput->UPLC Yes Primary_Standard Primary Standard Characterization? Orthogonal_Method->Primary_Standard No SFC SFC (Orthogonal, Green) Orthogonal_Method->SFC Yes Primary_Standard->HPLC No, for routine use qNMR qNMR (Absolute Quantification) Primary_Standard->qNMR Yes

Caption: Decision workflow for selecting a purity validation method.

Conclusion

For the purity validation of N-[(3-iodophenyl)methyl]oxetan-3-amine, a well-validated HPLC method serves as a reliable and regulatory-accepted foundation. However, for laboratories seeking higher throughput and improved resolution, UPLC presents a compelling alternative. When orthogonal verification is necessary to ensure the detection of all potential impurities, SFC is an excellent choice due to its different selectivity. Finally, for the absolute quantification and characterization of the reference standard itself, qNMR stands as an indispensable primary method. A comprehensive purity assessment strategy for a novel API like N-[(3-iodophenyl)methyl]oxetan-3-amine should ideally leverage the strengths of these complementary techniques to ensure the highest standards of quality, safety, and efficacy.

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • ResolveMass Laboratories. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography?. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Rajesh, P., & P, S. (2019, October 24). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference?. Retrieved from [Link]

  • Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC. Retrieved from [Link]

  • RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Retrieved from [Link]

  • Patsnap. (2023, December 8). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. Retrieved from [Link]

  • LCGC International. (2026, February 12). Supercritical Fluid Chromatography in the Pharmaceutical Industry: Implementation in Development and Quality Control. Retrieved from [Link]

  • Singh, S., et al. (2013, February 15). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Coriolis Pharma. (n.d.). Forced Degradation Studies. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • European Pharmaceutical Review. (2024, June 17). SFC-MS: advancements and applications in pharmaceutical quality control. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Retrieved from [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Patsnap. (2025, September 19). HPLC vs UPLC: Resolution and Throughput Compared. Retrieved from [Link]

  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved from [Link]

  • Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]

  • JEOL. (2022, December 19). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. Retrieved from [Link]

  • Chromatography Today. (2021, November 22). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Retrieved from [Link]

  • Agilent. (n.d.). Pharmaceutical Applications Compendium - PURITY AND IMPURITY ANALYSIS. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. Retrieved from [Link]

  • Debrus, B., et al. (2017, March 16). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. Chimia. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Alternative strategies to reversed-phase liquid chromatography for the analysis of pharmaceutical compounds | Request PDF. Retrieved from [Link]

  • Yang, H.-H., et al. (2010). Development and validation of an HPLC method for determination of purity of Sn-ADAM, a novel precursor of serotonin transporter. Journal of Food and Drug Analysis. Retrieved from [Link]

  • Reddy, G. S., et al. (2025, January 2). Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl. Journal of Analytical Methods in Chemistry. Retrieved from [Link]

  • SCIEX. (n.d.). Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging Materials. Retrieved from [Link]

  • Heide, M., et al. (2025, August 28). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. Retrieved from [Link]

  • Patel, P., & Patel, M. (2017, February 9). Development and validation of RP-HPLC method for the identification of process related impurities of zolmitriptan. MOJ Bioequivalence & Bioavailability. Retrieved from [Link]

  • Ternes, T. A. (1998). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. TrAC Trends in Analytical Chemistry. Retrieved from [Link]

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  • Muszalska, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica - Drug Research. Retrieved from [Link]

  • Kim, J.-H., et al. (2013). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Journal of the Korean Society for Applied Biological Chemistry. Retrieved from [Link]

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Oxetane as a Gem-Dimethyl Surrogate in Iodophenyl Compounds: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Medicinal Chemists, and Drug Development Scientists.

Executive Summary: The Solubility Switch

In modern medicinal chemistry, the gem-dimethyl group (


) is a classic tool for introducing steric bulk, restricting conformation (the Thorpe-Ingold effect), and blocking metabolic hotspots. However, this structural fix often comes at a steep price: increased lipophilicity (LogP) and poor aqueous solubility, leading to "molecular obesity" and attrition in late-stage development.

The oxetane ring (specifically the 3,3-disubstituted oxetane) has emerged as a superior bioisostere.[1][2][3][4][5] By replacing the gem-dimethyl moiety with an oxetane, researchers can maintain the requisite steric bulk and conformational lock while introducing a strong dipole. This "Solubility Switch" typically results in a 10–4000x increase in aqueous solubility and a significant reduction in LogD, without sacrificing metabolic stability.

This guide focuses on the application of this isostere within iodophenyl scaffolds —critical intermediates where the iodine serves as a versatile handle for cross-coupling in library synthesis.

Mechanistic Comparison: Gem-Dimethyl vs. Oxetane[1][2][6][7][8][9][10]

To effectively deploy oxetanes, one must understand the underlying physicochemical shifts. The oxetane ring is not merely a "polar spacer"; it is an electronic modulator.

Structural and Electronic Divergence
FeatureGem-Dimethyl (

)
Oxetane (3,3-disubstituted)Mechanistic Impact
Steric Bulk HighModerate-HighBoth induce the Thorpe-Ingold effect , favoring gauche conformations in flexible chains.
Lipophilicity High (Hydrophobic)Low (Polar)Oxetane lowers LogP by ~1.0–1.5 units compared to gem-dimethyl.
Dipole Moment Low (~0 D)High (~1.9 D)The oxetane oxygen is a potent H-bond acceptor (HBA).
Metabolic Stability Variable (Methyl oxidation)HighThe 3,3-substitution sterically protects the oxetane C-O bonds from nucleophilic attack and enzymatic hydrolysis.
Basicity Modulation None (Neutral)Inductive WithdrawalOxetane reduces the pKa of adjacent amines by 2–3 units, reducing hERG liability.
Visualization of the Bioisosteric Shift

The following diagram illustrates the structural and property transition when replacing a gem-dimethyl group with an oxetane in a drug-like scaffold.

Bioisostere_Comparison GemDimethyl Gem-Dimethyl Scaffold (-C(Me)2-) High LogP | Low Solubility Design Bioisosteric Replacement GemDimethyl->Design Oxetane Oxetane Scaffold (3,3-disubstituted) Low LogP | High Solubility Design->Oxetane Optimization Effect1 Thorpe-Ingold Effect (Conformation Retained) Oxetane->Effect1 Effect2 Metabolic Block (CYP Stability) Oxetane->Effect2 Effect3 Dipole Introduction (Solubility Boost) Oxetane->Effect3

Figure 1: Conceptual workflow of bioisosteric replacement, highlighting the retention of structural benefits (conformation) while improving physicochemical properties.

The Iodophenyl Context: Stability & Utility

The iodophenyl-oxetane motif (e.g., 3-(4-iodophenyl)oxetane) is a high-value building block. The iodine atom allows for late-stage diversification via Suzuki, Sonogashira, or Buchwald-Hartwig couplings.

The Stability Paradox

Historically, oxetanes were feared to be acid-labile (ring opening). However, 3,3-disubstituted oxetanes are remarkably robust.[2][6]

  • Base Stability: Completely stable to carbonates, phosphates, and hydroxides used in cross-coupling.

  • Lewis Acid Stability: The iodine handle can be reacted without opening the ring, provided highly Lewis-acidic conditions (e.g.,

    
    ) are avoided.
    
  • Thermal Stability: Stable up to >100°C in typical Suzuki solvents (Dioxane/Water).

Experimental Protocols

Protocol A: Synthesis of 3-(4-Iodophenyl)-3-methyloxetane

A robust method for installing the oxetane ring while preserving the iodine handle.

Context: Direct lithiation of 1,4-diiodobenzene leads to scrambling. The preferred route uses a bromo-iodo precursor or a Grignard approach on a protected intermediate, but the most reproducible modern route (adapted from Wuitschik et al.) builds the ring on a bromo-arene and converts to iodide, OR uses selective magnesiation.

Reagents:

  • 1,4-Diiodobenzene (or 1-bromo-4-iodobenzene for better selectivity)

  • 
     (TurboGrignard)
    
  • Oxetan-3-one[4][7][8]

  • DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (if removing -OH)

Workflow:

  • Selective Exchange: Dissolve 1,4-diiodobenzene (1.0 equiv) in anhydrous THF at -40°C. Add

    
     (1.05 equiv) dropwise. Note: Iodine exchanges faster than bromine; if using di-iodo, control temp strictly to prevent di-exchange.
    
  • Addition: Cannulate the arylmagnesium species into a solution of oxetan-3-one (1.2 equiv) in THF at -78°C. Warm to RT.

  • Quench: Sat.

    
    . Extract with EtOAc.
    
  • Result: 3-(4-iodophenyl)oxetan-3-ol.

  • Functionalization (Optional): To get the gem-dimethyl surrogate (removing OH), use

    
     (risky for ring opening) or a radical deoxygenation. However, the 3-hydroxy/3-fluoro variants are often superior drug candidates.
    
Protocol B: Suzuki Cross-Coupling of Iodophenyl Oxetanes

Demonstrating the stability of the oxetane ring under Pd-catalyzed conditions.

Objective: Couple 3-(4-iodophenyl)-3-methyloxetane with Phenylboronic acid.

Step-by-Step:

  • Charge: In a microwave vial, add 3-(4-iodophenyl)-3-methyloxetane (1.0 equiv), Phenylboronic acid (1.5 equiv), and

    
     (3.0 equiv).
    
  • Solvent: Add 1,4-Dioxane:Water (4:1 ratio). Degas with Argon for 5 mins.

  • Catalyst: Add

    
     (5 mol%).
    
  • Reaction: Seal and heat to 80°C for 4 hours (or MW 100°C for 30 min).

  • Workup: Filter through Celite, dilute with water, extract with DCM.

  • Validation: NMR should show the biaryl system with the characteristic oxetane protons (multiplets at

    
     4.5–5.0 ppm) intact. Absence of ring-opened diols confirms stability. 
    

Comparative Data Analysis

The following table summarizes data derived from Carreira's foundational studies and subsequent industrial applications (Pfizer/Roche), comparing a generic drug scaffold containing a gem-dimethyl linker versus an oxetane linker.

MetricGem-Dimethyl ScaffoldOxetane ScaffoldChange
LogD (pH 7.4) 3.82.6-1.2 (Improved)
Solubility (µM) < 5180>30x Increase
Cl_int (Human) High (Methyl oxidation)LowImproved Stability
pKa (Adj. Amine) 9.57.2-2.3 (Reduced Basicity)
Synthetic Workflow Visualization

Synthesis_Workflow Start Start: 1,4-Diiodobenzene Step1 Selective I/Mg Exchange (iPrMgCl-LiCl, -40°C) Start->Step1 Step2 Electrophile Trap (Oxetan-3-one) Step1->Step2 Intermediate Intermediate: 3-(4-iodophenyl)oxetan-3-ol Step2->Intermediate Branch Decision Intermediate->Branch PathA Deoxygenation/Fluorination (Gem-dimethyl mimic) Branch->PathA Modify Core PathB Direct Coupling (Suzuki/Buchwald) Branch->PathB Use Iodine Handle Final Final Drug Candidate (Intact Oxetane) PathA->Final PathB->Final

Figure 2: Synthetic pathway for accessing iodophenyl-oxetane building blocks and their subsequent elaboration.

Expert Insights & Pitfalls

  • The "Acid Trap": While 3,3-disubstituted oxetanes are stable, monosubstituted oxetanes (e.g., at the 2-position) are significantly more labile. Ensure your design places the oxetane at the 3-position relative to the phenyl ring.

  • Solvent Effects: In cross-couplings, avoid strongly acidic byproducts. If using a Buchwald coupling with an amine that might introduce acidity (or HCl salts), ensure excess base is present before heating.

  • Metabolic "Soft Spots": While the oxetane ring itself is stable, it does not magically protect remote parts of the molecule. However, it successfully blocks metabolic oxidation at the carbon to which it is attached (the quaternary center).

References

  • Wuitschik, G., et al. (2006).[9] "Oxetanes as Promising Modules in Drug Discovery."[4][7][8][9][10][11] Angewandte Chemie International Edition. [Link]

  • Wuitschik, G., Carreira, E. M., et al. (2010).[7][8][9] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. [Link][7]

  • Burkhard, J. A., et al. (2010).[9] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. [Link]

  • Bull, J. A., et al. (2016). "Synthesis and Functionalization of 3-Oxetane Derivatives." Chemical Reviews. [Link]

  • Dubois, M. A. J., et al. (2021).[5] "Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis." RSC Medicinal Chemistry. [Link]

Sources

Technical Guide: Lipophilicity Modulation via N-Benzyl Oxetan-3-amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the physicochemical impact of substituting oxetan-3-amine motifs into drug scaffolds, specifically comparing them against cyclobutanamine and isopropylamine analogs.

Key Findings:

  • Lipophilicity: Incorporation of the oxetane ring typically reduces LogP by 0.4–1.0 log units compared to carbocyclic analogs (cyclobutane/gem-dimethyl), addressing "molecular obesity" in lead optimization.

  • Basicity (pKa): The electron-withdrawing nature of the oxetane oxygen reduces the basicity of the adjacent amine by 2.0–3.0 pKa units . This is a critical, often overlooked feature that improves membrane permeability and reduces hERG channel liability.

  • Metabolic Stability: The oxetane ring functions as a metabolic bioisostere for the gem-dimethyl group, blocking oxidative metabolism at labile sites without the lipophilic penalty.

Strategic Context: The "Gem-Dimethyl" Problem

In medicinal chemistry, the gem-dimethyl group is frequently used to block metabolic hotspots (e.g., preventing oxidation at an


-carbon).[1] However, this addition increases lipophilicity (LogP) and lowers aqueous solubility—factors that correlate with poor oral bioavailability and increased toxicity.

The oxetan-3-yl group has emerged as a superior bioisostere. By replacing the methylene of a cyclobutane (or the central carbon of a gem-dimethyl) with an oxygen atom, researchers can maintain steric bulk while introducing a permanent dipole that lowers LogP.

Comparative Chemical Space

The following diagram illustrates the structural evolution and the resulting physicochemical vector.

G cluster_0 Reference (High Lipophilicity) cluster_1 Carbocyclic Analog cluster_2 Target Bioisostere Isopropyl N-Benzyl Isopropylamine (LogP: High | pKa: ~10.5) Cyclobutane N-Benzyl Cyclobutanamine (LogP: High | pKa: ~10.0) Isopropyl->Cyclobutane Cyclization (Rigidification) Oxetane N-Benzyl Oxetan-3-amine (LogP: Low | pKa: ~7.5) Cyclobutane->Oxetane Bioisosteric Replacement (O-insertion) Vector Resulting Vector: -1.0 LogP -2.5 pKa +Solubility Oxetane->Vector

Figure 1: Structural evolution from isopropylamine to oxetan-3-amine, highlighting the vector of physicochemical improvement.

Comparative Analysis: Physicochemical Metrics

The table below provides a direct comparison of the N-benzyl analogs. Data represents consensus values derived from matched molecular pair (MMP) analysis in literature (e.g., Carreira, Angew. Chem.; Müller, J. Med. Chem.).[2][3][4][5][6][7][8][9][10][11][12]

FeatureN-Benzyl Isopropylamine N-Benzyl Cyclobutanamine N-Benzyl Oxetan-3-amine Impact of Oxetane
Structure Acyclic, flexibleCarbocyclic, rigidHeterocyclic, rigid, polarBioisostere
LogP (Calc) ~2.6~2.5~1.5-1.0 unit (High Impact)
pKa (Amine) 10.1 – 10.59.8 – 10.27.3 – 7.8-2.5 units (Basicity Modulation)
LogD (pH 7.4) ~0.5 (Ionized)~0.4 (Ionized)~1.2 (Neutral)Improved Permeability
Metabolic Stability Low (N-dealkylation)ModerateHighBlocks Metabolism
Solubility LowLowModerate/HighIncreased
Critical Insight: The pKa Effect

While the reduction in LogP is the headline feature, the pKa reduction is arguably more significant for drug design.

  • Mechanism: The oxygen atom in the oxetane ring exerts a strong inductive electron-withdrawing effect (-I) on the amine at the 3-position.

  • Result: The amine becomes less basic. At physiological pH (7.4), a standard secondary amine (pKa ~10) is >99% ionized (cationic). The oxetan-3-amine (pKa ~7.5) exists as a ~50:50 mixture of neutral and ionized forms.

  • Benefit: The neutral fraction drives membrane permeability, while the lower basicity reduces the risk of hERG channel blockage (a common liability for basic amines).

Experimental Protocols

To validate these properties in your own scaffold, use the following self-validating protocols.

Protocol A: Synthesis via Reductive Amination

Direct alkylation of oxetan-3-amine is prone to over-alkylation. The preferred route is the reductive amination of oxetan-3-one .

Reagents:

  • Oxetan-3-one (CAS: 6704-31-0)

  • Benzylamine derivative (1.0 eq)

  • Sodium triacetoxyborohydride (STAB, 1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic)

Workflow:

Synthesis Step1 Imine Formation Step2 Reduction Step1->Step2 Step3 Quench & Isolation Step2->Step3 Output Product: N-Benzyl oxetan-3-amine Step3->Output Start Mix Oxetan-3-one + Amine in DCM Start->Step1 Reagent1 Add AcOH (cat.) Stir 1h @ RT Reagent1->Step1 Reagent2 Add NaBH(OAc)3 Stir 4-16h Reagent2->Step2

Figure 2: One-pot reductive amination protocol for oxetane incorporation.

Step-by-Step:

  • Dissolve oxetan-3-one (1.0 eq) and the benzylamine (1.0 eq) in DCM (0.1 M).

  • Add acetic acid (1-2 drops) to catalyze imine formation. Stir for 30–60 mins. Note: Oxetan-3-one is volatile; keep vessels sealed.

  • Add NaBH(OAc)3 (1.5 eq) in one portion.

  • Stir at room temperature overnight.

  • Quench: Add saturated aqueous NaHCO3.

  • Extraction: Extract with DCM (x3). Caution: Oxetane amines are polar; ensure the aqueous phase is basic (pH > 10) to force the amine into the organic layer.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Lipophilicity Measurement (Chromatographic Hydrophobicity Index)

The "Shake-Flask" method is slow. For high-throughput comparison, use the HPLC-based CHI method, which correlates retention time to LogD.

System Suitability:

  • Column: C18 Reverse Phase (e.g., Luna C18).

  • Mobile Phase: A: 50mM Ammonium Acetate (pH 7.4); B: Acetonitrile.

  • Calibration: Run a standard set of compounds with known LogD values (e.g., Theophylline, Toluene, Triphenylene).

Calculation:



Where 

is retention time and

is dead time. Convert CHI to LogD using the regression equation derived from your calibration standards (typically:

).

Stability Considerations (The "Watch-Outs")

While oxetanes are metabolically robust, their chemical stability in acidic media is a common concern due to ring strain (~106 kJ/mol).

  • Acid Stability: 3-substituted oxetanes (like oxetan-3-amine) are surprisingly stable to dilute acid (e.g., 1M HCl) at room temperature. However, prolonged exposure to strong Lewis acids or high temperatures in acidic media can trigger ring opening.

  • Self-Validation Test: Incubate your product in 0.1M HCl for 24 hours and monitor by LCMS. If degradation > 5% is observed, the oxetane ring may be incompatible with your specific scaffold's electronics.

References

  • Wirts, A. et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link

  • Müller, K. et al. (2012). Oxetanes as Promising Modules in Drug Discovery. Journal of Medicinal Chemistry. Link

  • Burkhard, J. A. et al. (2013). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Link

  • Stepan, A. F. et al. (2011). Application of the Oxetane Ring in the Design of a Potent, Metabolically Stable, and Brain-Penetrant γ-Secretase Inhibitor. Journal of Medicinal Chemistry. Link

  • Barnes-Seeman, D. (2012). The Role of Oxetanes in Drug Discovery. Current Topics in Medicinal Chemistry. Link

Sources

Advanced Research & Future Applications

Application Notes and Protocols for the Pharmacological Investigation of 3-Iodophenyl Oxetane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The confluence of unique structural motifs in medicinal chemistry often yields compounds with novel pharmacological profiles. This guide focuses on the emerging class of 3-iodophenyl oxetane derivatives, compounds that synergistically combine the advantageous physicochemical properties of the oxetane ring with the versatile reactivity and potential for specific molecular interactions of the iodophenyl group. The oxetane moiety, a four-membered cyclic ether, is increasingly recognized as a valuable bioisostere for gem-dimethyl and carbonyl groups, often conferring improved aqueous solubility, metabolic stability, and lipophilicity.[1][2][3] The 3-iodophenyl group, beyond its utility as a synthetic handle for diversification, can participate in halogen bonding, a specific and directional non-covalent interaction that can enhance binding affinity and selectivity for biological targets.[4][5][6][7] These application notes provide a comprehensive overview of the synthesis, potential pharmacological applications, and detailed protocols for the in vitro evaluation of 3-iodophenyl oxetane derivatives, with a particular focus on their potential as anticancer agents.

Introduction: The Rationale for 3-Iodophenyl Oxetane Derivatives in Drug Discovery

The strategic incorporation of small, strained ring systems into drug candidates is a powerful approach to modulate their pharmacological properties. The oxetane ring, in particular, has garnered significant attention for its ability to impart favorable characteristics such as increased polarity and a higher fraction of sp³-hybridized carbons, which can lead to improved solubility and metabolic stability.[2] When appended with a 3-iodophenyl group, the resulting derivatives offer a dual advantage. The iodine atom serves as a versatile synthetic handle for a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[8][9][10] Moreover, the iodine atom can act as a halogen bond donor, forming specific interactions with electron-rich atoms in the binding pockets of biological targets, thereby potentially enhancing potency and selectivity.[7][11]

The unique combination of the oxetane and 3-iodophenyl moieties suggests potential applications in various therapeutic areas, including oncology, where kinase inhibitors and other targeted therapies often feature halogenated aromatic rings. The oxetane ring can improve the drug-like properties of these inhibitors, while the iodophenyl group can contribute to target engagement.[2][12]

Synthesis of 3-Iodophenyl Oxetane Derivatives

A key synthetic route to 3-iodophenyl oxetane derivatives involves the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction provides a reliable method for forming a carbon-carbon bond between an organoborane and an organic halide.[8][9][13] In this context, 3-iodooxetane can be coupled with (3-iodophenyl)boronic acid or its esters.

Protocol 1: Synthesis of a Representative 3-(3-Iodophenyl)oxetane

This protocol outlines the synthesis of 3-(3-iodophenyl)oxetane, a foundational building block for further derivatization.

Materials:

  • 3-Iodooxetane

  • (3-Iodophenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (3-iodophenyl)boronic acid (1.2 equivalents), sodium carbonate (2.0 equivalents), and a 3:1 mixture of toluene and water.

  • Stir the mixture vigorously for 15 minutes.

  • Add palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents) to the flask.

  • Stir the mixture for another 15 minutes at room temperature.

  • Add 3-iodooxetane (1.0 equivalent) to the reaction mixture.

  • Heat the reaction to 80-90 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 3-(3-iodophenyl)oxetane.

Characterization: The structure of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Pharmacological Evaluation: Focus on Anticancer Potential

Given the prevalence of halogenated phenyl rings in kinase inhibitors and other anticancer agents, a primary area of investigation for 3-iodophenyl oxetane derivatives is oncology.[12] The following protocols describe standard in vitro assays to assess the cytotoxic and apoptotic effects of these compounds on cancer cell lines.

Cell Viability and Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[12][14]

Protocol 2: MTT Cell Viability Assay

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 3-Iodophenyl oxetane derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the 3-iodophenyl oxetane derivative in culture medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Apoptosis Induction Assessment

The Annexin V/Propidium Iodide (PI) assay is a common method to detect apoptosis by flow cytometry.[15]

Protocol 3: Annexin V/PI Apoptosis Assay

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • 3-Iodophenyl oxetane derivative

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the 3-iodophenyl oxetane derivative at various concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide and incubate in the dark at room temperature for 15 minutes.[15]

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Mechanistic Insights: The Role of Halogen Bonding

The 3-iodophenyl moiety can significantly contribute to the mechanism of action through halogen bonding.[4][5][6] This interaction occurs between the electrophilic region on the iodine atom (the σ-hole) and a nucleophilic atom (e.g., oxygen, nitrogen, sulfur) in the protein's binding pocket.[7] This directional interaction can enhance the binding affinity and selectivity of the compound for its target.[11]

Visualization of a Potential Halogen Bond Interaction:

Halogen_Bond cluster_0 3-Iodophenyl Oxetane Derivative cluster_1 Protein Target Oxetane Oxetane Ring Phenyl Phenyl Ring Oxetane->Phenyl C-C bond Iodine Iodine Phenyl->Iodine C-I bond Acceptor Halogen Bond Acceptor (O, N, S) Iodine->Acceptor Halogen Bond (σ-hole interaction) BindingPocket Binding Pocket Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Pharmacological Evaluation cluster_analysis Data Analysis & Interpretation S1 Suzuki-Miyaura Coupling of 3-Iodooxetane and (3-Iodophenyl)boronic acid S2 Purification (Column Chromatography) S1->S2 S3 Structural Confirmation (NMR, MS) S2->S3 B1 Cell Viability Assay (MTT) S3->B1 B3 Apoptosis Assay (Annexin V/PI) S3->B3 B2 Determine IC50 Values B1->B2 D1 Structure-Activity Relationship (SAR) Studies B2->D1 B4 Quantify Apoptotic Cells B3->B4 B4->D1 D2 Mechanistic Hypothesis (e.g., Halogen Bonding) D1->D2

Sources

Late-stage functionalization of N-[(3-iodophenyl)methyl]oxetan-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Late-Stage Functionalization of N-[(3-iodophenyl)methyl]oxetan-3-amine

Executive Summary & Strategic Value

This guide details the protocols for the late-stage functionalization (LSF) of N-[(3-iodophenyl)methyl]oxetan-3-amine . This scaffold is a high-value pharmacophore building block, combining a "magic methyl" surrogate (the oxetane ring) with a versatile aryl iodide handle.[1]

Why this molecule matters:

  • Oxetane as a Gem-Dimethyl Surrogate: The oxetane ring reduces lipophilicity (lowering LogP) and improves metabolic stability compared to gem-dimethyl or carbonyl groups, while maintaining hydrogen-bond acceptor capability [1].[1]

  • The Aryl Iodide Handle: Located at the meta-position, the iodine atom serves as a reactive "linchpin" for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig), allowing rapid library generation.

  • The Secondary Amine: Provides a vector for core attachment or further decoration via acylation or reductive amination.

Scope of this Guide: We focus on chemoselective transformations that preserve the acid-sensitive oxetane ring while diversifying the aryl iodide and amine positions.[1]

Chemical Stability Profile (The "Kill Switch")

Before initiating any protocol, researchers must understand the fragility of the oxetane ring. While kinetically stable to many conditions, it is thermodynamically primed for ring-opening.[1]

Condition TypeCompatibilityCritical Notes (Mechanism of Failure)
Brønsted Acids POOR Aqueous HCl, H₂SO₄, or TFA will rapidly open the ring to form 1,3-diols or halo-alcohols via protonated oxetanium intermediates [2].[1]
Lewis Acids POOR Strong Lewis acids (BF₃[1]·OEt₂, AlCl₃) trigger polymerization or rearrangement.
Bases EXCELLENT Stable to K₂CO₃, Cs₂CO₃, Et₃N, and even strong bases like NaH or LiHMDS (if T < 0°C).
Oxidation GOOD Stable to standard oxidants (mCPBA, H₂O₂) used in N-oxide formation, provided pH is neutral.
Reduction EXCELLENT Stable to NaBH₄, LiAlH₄, and H₂/Pd hydrogenation conditions.
Nucleophiles GOOD The ring is kinetically stable to amines and thiols unless activated by an acid.[1]

Strategic Workflow Visualization

The following flowchart outlines the divergent synthesis pathways available for this scaffold.

G Start N-[(3-iodophenyl)methyl] oxetan-3-amine (Core Scaffold) Protect Pathway A: N-Protection (Boc/Cbz) Start->Protect  Prevents N-poisoning   Amide Pathway D: N-Acylation/Urea (Capping) Start->Amide  Direct N-func   Suzuki Pathway B: Suzuki-Miyaura (Biaryl Libraries) Protect->Suzuki  Pd(dppf)Cl2 / Ar-B(OH)2   Sono Pathway C: Sonogashira (Alkynyl Linkers) Protect->Sono  Pd(PPh3)4 / CuI   Deprotect Deprotect Suzuki->Deprotect  TFA (Careful!)  

Caption: Divergent functionalization pathways. Pathway A is recommended before Pd-coupling to prevent catalyst interference by the secondary amine.[1]

Detailed Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: To couple the aryl iodide with boronic acids without opening the oxetane ring.[1]

Rationale: Standard Suzuki conditions often use aqueous base at high temperatures.[1] We utilize a mild base (K₃PO₄) and a precatalyst system to allow lower temperatures, preserving the oxetane.

Materials:

  • Substrate: N-[(3-iodophenyl)methyl]oxetan-3-amine (1.0 equiv)[1]

  • Boronic Acid: Ar-B(OH)₂ (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) - Chosen for robustness and resistance to amine poisoning.[1]

  • Base: K₃PO₄ (3.0 equiv, finely ground)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v) - Degassed.[1]

Step-by-Step:

  • Setup: In a 20 mL vial equipped with a magnetic stir bar, combine the oxetane scaffold (0.5 mmol), boronic acid (0.6 mmol), and K₃PO₄ (1.5 mmol).

  • Inert Atmosphere: Seal the vial and purge with Nitrogen (N₂) for 5 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl₂[1]·DCM (0.025 mmol) quickly under a stream of N₂.[1]

  • Solvent: Add degassed Dioxane/Water (5 mL) via syringe.

  • Reaction: Heat the block to 60°C for 4–12 hours.

    • Note: Monitor by LCMS.[1] The iodide is highly reactive; if conversion is slow, increase T to 80°C but do not exceed 90°C to protect the oxetane.

  • Workup (CRITICAL):

    • Cool to room temperature.[1]

    • Dilute with EtOAc (20 mL) and wash with saturated NaHCO₃ (not water/brine initially, to ensure basicity).

    • Warning: Do NOT use 1M HCl to wash the organic layer.[1]

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient). The oxetane is polar; expect elution at 5-10% MeOH.[1]

Protocol B: N-Capping (Urea/Amide Formation)

Objective: To functionalize the secondary amine, modulating solubility and potency.

Rationale: The secondary amine is nucleophilic but sterically hindered by the oxetane ring.[1] Highly reactive electrophiles (isocyanates, acid chlorides) are required.

Materials:

  • Substrate: N-[(3-iodophenyl)methyl]oxetan-3-amine (1.0 equiv)[1]

  • Electrophile: Phenyl Isocyanate (for Urea) OR Benzoyl Chloride (for Amide) (1.1 equiv)

  • Base: Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step:

  • Dissolution: Dissolve the substrate (0.5 mmol) in anhydrous DCM (5 mL) at 0°C.

  • Base: Add DIPEA (1.0 mmol). Stir for 5 minutes.

  • Addition: Dropwise add the electrophile (0.55 mmol).

    • For Isocyanates: Reaction is usually instantaneous at 0°C.[1]

    • For Acid Chlorides: Allow to warm to RT and stir for 1 hour.

  • Quench: Add 1 mL of saturated NH₄Cl solution.

  • Extraction: Extract with DCM (2x 10 mL).

  • Stability Check: The resulting urea/amide stabilizes the oxetane further by reducing the basicity of the nitrogen, making the ring less prone to acid-catalyzed opening during subsequent handling.

Protocol C: Sonogashira Coupling (Alkyne Insertion)

Objective: To install an alkyne linker for fragment growing or "Click" chemistry handles.

Rationale: Copper-mediated couplings can sometimes be tricky with free amines (copper chelation).[1] However, the aryl iodide is highly reactive. We use a "Copper-Free" variant if possible, or standard conditions with high catalyst loading.[1]

Materials:

  • Substrate: N-[(3-iodophenyl)methyl]oxetan-3-amine (1.0 equiv)[1]

  • Alkyne: Terminal alkyne (1.5 equiv)

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)

  • Co-Catalyst: CuI (2 mol%)

  • Base/Solvent: Et₃N (as solvent and base) or DMF/Et₃N (1:1).

Step-by-Step:

  • Degassing: Degas Et₃N (or solvent mix) vigorously with Argon for 15 minutes. Oxygen inhibits this reaction.[1]

  • Combination: Add Substrate, Catalyst, and CuI to a reaction tube.

  • Start: Add solvent and Alkyne under Argon.[1]

  • Reaction: Stir at Room Temperature (RT) for 1 hour. If no reaction, heat to 40°C.

    • Why RT? Aryl iodides are reactive enough to couple at RT in Sonogashira conditions, which is ideal for oxetane longevity.

  • Workup: Filter through a pad of Celite to remove Pd/Cu.[1] Concentrate and purify.

Troubleshooting & Optimization (Self-Validating Systems)

ObservationRoot CauseCorrective Action
LCMS shows M+18 or M+36 peaks Ring Opening. Acidic hydrolysis (diol) or HCl addition (chloro-alcohol).[1]Check workup pH.[1] Ensure no acidic modifiers (Formic acid/TFA) are used in the reaction solvent. Use Ammonium Acetate for LCMS buffer instead of Formic Acid.[1]
Low Yield in Suzuki Catalyst Poisoning. The secondary amine is coordinating Pd.[1]Protect the amine with Boc anhydride (Boc₂O, DCM, RT) prior to coupling. Remove Boc later with mild acid (e.g., TsOH in MeOH) carefully monitoring time.
Homocoupling of Alkyne (Glaser) Oxygen presence. Re-degas solvents.[1] Keep reaction under positive Argon pressure.[1]

References

  • Bull, J. A., et al. "Exploiting the Oxetane Ring in Drug Discovery." Chem. Rev.[1]2016 , 116(19), 12150–12233. Link

  • Wuitschik, G., Carreira, E. M., et al. "Oxetanes as Promising Modules in Drug Discovery." Angew.[1] Chem. Int. Ed.2006 , 45(46), 7736–7739. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions."[1] Chem. Rev.[1]2016 , 116(19), 12564–12649. Link

  • Burkhard, J. A., et al. "Synthesis and Structural Analysis of 3-Amino-oxetanes."[1] Org.[1][2][3][4] Lett.2008 , 10(16), 3525–3528. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.